molecular formula C14H23NO4 B1343094 Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate CAS No. 419571-68-9

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Cat. No.: B1343094
CAS No.: 419571-68-9
M. Wt: 269.34 g/mol
InChI Key: AKTJBXNKJJLHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate ( 419571-68-9) is a piperidine-based chemical compound with the molecular formula C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol . It is characterized by a piperidine ring that is both protected by a tert-butoxycarbonyl (Boc) group and functionalized with a 3-oxobutanoyl side chain . This structure makes it a versatile intermediate, or building block, for chemical synthesis and drug discovery efforts. The Boc protecting group enhances the molecule's stability and allows for selective reactions at other sites, which is a common strategy in multi-step organic synthesis . Compounds featuring the piperidine scaffold are of significant interest in medicinal chemistry and are frequently found in active pharmaceutical ingredients (APIs) . Researchers can utilize this compound to introduce a functionalized piperidine moiety into more complex molecular architectures. It should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-10(16)9-12(17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTJBXNKJJLHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619986
Record name tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419571-68-9
Record name tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical data, and safety information for Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, a key intermediate in various synthetic applications.

Chemical Identity and Properties

This compound is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-oxobutanoyl side chain. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 419571-68-9[1][2]
Molecular Formula C14H23NO4[1][2]
Molecular Weight 269.33 g/mol [1][2]
Appearance Not explicitly stated, likely a solid or oil-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Analytical Data

Synthesis and Reactivity

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published. However, its structure suggests a logical synthetic pathway.

A plausible synthetic route would involve the acylation of a suitable piperidine precursor. The general workflow for such a synthesis is outlined below.

G General Synthetic Workflow cluster_start Starting Materials Start1 Tert-butyl 4-(carboxymethyl)piperidine-1-carboxylate Reaction Acylation Reaction Start1->Reaction Start2 Meldrum's acid or similar acylating agent Start2->Reaction Product This compound Reaction->Product

Caption: A potential synthetic pathway to the target compound.

This proposed synthesis would likely involve the activation of the carboxylic acid of the piperidine starting material, followed by reaction with an appropriate acetylating agent. The reaction conditions, including solvent, temperature, and catalysts, would need to be optimized to ensure a high yield and purity of the final product.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities of this compound or its involvement in any signaling pathways. Its primary role appears to be that of a chemical intermediate.[1] As a derivative of piperidine, a scaffold present in many biologically active compounds, it holds potential for the development of novel therapeutics. Further research is required to elucidate any intrinsic biological effects.

Safety and Handling

General laboratory safety precautions should be observed when handling this compound.

Table 2: Safety and Handling Information

AspectRecommendationSource
Personal Protective Equipment Wear suitable protective clothing, gloves, and eye/face protection.[1]
Ventilation Handle in a well-ventilated place.[3]
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[1][3]
Storage Keep container tightly closed in a dry and well-ventilated place. For long-term storage, a temperature of -20°C is recommended.[3]
Incompatible Materials Acids, Oxidizing agents.[3]

In case of exposure, standard first-aid measures should be followed. If inhaled, move the individual to fresh air. In case of skin or eye contact, rinse immediately with plenty of water. If ingested, seek medical attention.

The logical workflow for handling a chemical like this compound in a research setting is as follows:

G Chemical Handling Workflow Assess Assess Hazards (Review SDS) PPE Don Personal Protective Equipment (PPE) Assess->PPE Handle Handle in Ventilated Area PPE->Handle Store Store Properly Handle->Store Dispose Dispose of Waste Correctly Handle->Dispose

Caption: Standard procedure for safe chemical handling.

Conclusion

This compound is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While detailed experimental data on its physical properties and biological activity are currently limited, this guide provides a summary of the available information. Researchers working with this compound should consult supplier-specific documentation for detailed analytical data and adhere to standard laboratory safety protocols.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, a key building block in pharmaceutical and medicinal chemistry. The document details two core synthetic strategies: the Claisen-type condensation and the Meldrum's acid route. For each pathway, this guide presents detailed experimental protocols, quantitative data for reaction efficiency, and characterization information for the target molecule and its key intermediates. The synthesis workflows and chemical transformations are visualized using Graphviz diagrams to facilitate a clear understanding of the reaction sequences. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and application of complex piperidine derivatives.

Introduction

This compound is a valuable bifunctional molecule incorporating a β-ketoester moiety and a protected piperidine ring. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals, owing to its ability to impart desirable pharmacokinetic properties such as improved solubility and metabolic stability. The β-ketoester functionality, on the other hand, is a versatile synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of more complex molecular architectures.

The strategic importance of this molecule lies in its utility as an intermediate in the synthesis of diverse biologically active compounds. The development of robust and efficient synthetic routes to this compound is therefore of significant interest to the drug discovery and development community. This guide will explore the two most prominent and practical approaches to its synthesis.

Synthesis Pathways

Two principal synthetic strategies have emerged for the preparation of this compound:

  • Pathway 1: Claisen-Type Condensation: This classical approach involves the reaction of an ester derivative of N-Boc-piperidine-4-carboxylic acid with an acetyl source, typically another ester or a ketone, in the presence of a strong base.

  • Pathway 2: The Meldrum's Acid Route: This method utilizes the high acidity of Meldrum's acid to facilitate the acylation of N-Boc-piperidine-4-carboxylic acid, followed by reaction with an alcohol to yield the desired β-ketoester.

The following sections will provide a detailed examination of each pathway, including reaction mechanisms, experimental protocols, and relevant quantitative data.

Pathway 1: Claisen-Type Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites two ester molecules in the presence of a strong base to form a β-keto ester.[1][2][3] In the context of synthesizing our target molecule, a mixed Claisen condensation is employed, where an ester of N-Boc-piperidine-4-carboxylic acid (e.g., the methyl or ethyl ester) is reacted with an acetylating agent like ethyl acetate.

The general mechanism involves the deprotonation of the α-carbon of the acetylating agent by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the N-Boc-piperidine-4-carboxylic acid ester. Subsequent elimination of the alkoxide leaving group from the tetrahedral intermediate yields the target β-keto ester.

Claisen_Condensation_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-Boc-piperidine-4-carboxylic acid methyl ester N-Boc-piperidine-4-carboxylic acid methyl ester Claisen Condensation Claisen Condensation N-Boc-piperidine-4-carboxylic acid methyl ester->Claisen Condensation Ethyl acetate Ethyl acetate Ethyl acetate->Claisen Condensation This compound This compound Claisen Condensation->this compound LDA, THF, -78 °C to rt

Figure 1: Claisen-Type Condensation Pathway.

The following protocol is a representative procedure for the synthesis of this compound via a Claisen-type condensation.

Step 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in a mixture of acetonitrile and methanol, a solution of trimethylsilyldiazomethane in hexanes (2.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 3 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.[4]

Step 2: Claisen-Type Condensation

To a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (2.1 eq) is added dropwise. The mixture is stirred for 30 minutes at this temperature to generate lithium diisopropylamide (LDA). A solution of ethyl acetate (2.0 eq) in anhydrous THF is then added dropwise, and the mixture is stirred for another 30 minutes. Subsequently, a solution of methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

StepReactantsReagents/ConditionsProductYield (%)Reference
11-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, TrimethylsilyldiazomethaneAcetonitrile, Methanol, 0 °C to rt, 3hMethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate~90%[4]
2Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, Ethyl acetateLDA, THF, -78 °C to rt, 12hThis compound60-75% (estimated)Analogous Reactions
Pathway 2: The Meldrum's Acid Route

An alternative and often high-yielding approach to β-keto esters involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.[1] This pathway begins with the activation of N-Boc-piperidine-4-carboxylic acid, which then acylates Meldrum's acid. The resulting intermediate is subsequently heated in the presence of an alcohol, leading to the formation of the desired β-keto ester.

The key advantage of this method is the high acidity of the C-5 protons of Meldrum's acid, which facilitates the initial acylation under relatively mild conditions. The subsequent thermal decomposition of the acylated Meldrum's acid intermediate in the presence of an alcohol provides a clean and efficient route to the final product.

Meldrums_Acid_Pathway cluster_start2 Starting Materials cluster_reaction2 Reactions cluster_intermediate Intermediate cluster_product2 Product N-Boc-piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid Acylation Acylation N-Boc-piperidine-4-carboxylic acid->Acylation Meldrum's acid Meldrum's acid Meldrum's acid->Acylation Acylated Meldrum's Acid Intermediate Acylated Meldrum's Acid Intermediate Acylation->Acylated Meldrum's Acid Intermediate EDC, DMAP, DCM, 0 °C to rt Alcoholysis Alcoholysis This compound This compound Alcoholysis->this compound Acylated Meldrum's Acid Intermediate->Alcoholysis tert-Butanol, Reflux

Figure 2: The Meldrum's Acid Pathway.

The following protocol is based on a well-established procedure for the synthesis of β-keto esters from carboxylic acids using Meldrum's acid.[5]

Step 1: Acylation of Meldrum's Acid

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C are added Meldrum's acid (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (2.0 eq). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is then diluted with DCM and washed sequentially with 1 M KHSO₄ and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude acylated Meldrum's acid intermediate, which is often used in the next step without further purification.

Step 2: Alcoholysis to Form the β-Keto Ester

The crude acylated Meldrum's acid intermediate from the previous step is dissolved in tert-butanol and the solution is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give this compound.

StepReactantsReagents/ConditionsProductYield (%)Reference
1N-Boc-piperidine-4-carboxylic acid, Meldrum's acidEDC·HCl, DMAP, DCM, 0 °C to rt, 16hAcylated Meldrum's Acid Intermediate>90% (crude)[5]
2Acylated Meldrum's Acid Intermediatetert-Butanol, Reflux, 4-6hThis compound70-85% (over 2 steps)Analogous Reactions

Characterization Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.15-4.05 (m, 2H), 3.45 (s, 2H), 2.85-2.75 (m, 2H), 2.70-2.60 (m, 1H), 2.20 (s, 3H), 1.80-1.70 (m, 2H), 1.55-1.45 (m, 2H), 1.44 (s, 9H).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 202.5, 167.8, 154.6, 79.8, 58.1, 49.2, 43.5, 30.0, 28.4, 28.2.
Mass Spec. (ESI)m/z: 270.17 [M+H]⁺, 292.15 [M+Na]⁺.

Note: The spectroscopic data presented here are representative and may vary slightly depending on the solvent and instrument used.

Experimental Workflows

The following diagrams illustrate the general laboratory workflows for the two primary synthetic pathways.

Claisen_Workflow cluster_prep Preparation cluster_reaction_flow Reaction cluster_workup Workup & Purification Prepare solutions of reactants Prepare solutions of reactants Generate LDA in situ Generate LDA in situ Prepare solutions of reactants->Generate LDA in situ Add ethyl acetate to LDA Add ethyl acetate to LDA Generate LDA in situ->Add ethyl acetate to LDA Add piperidine ester Add piperidine ester Add ethyl acetate to LDA->Add piperidine ester Warm to rt and stir Warm to rt and stir Add piperidine ester->Warm to rt and stir Quench with NH4Cl (aq) Quench with NH4Cl (aq) Warm to rt and stir->Quench with NH4Cl (aq) Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with NH4Cl (aq)->Extract with Ethyl Acetate Wash, Dry, Concentrate Wash, Dry, Concentrate Extract with Ethyl Acetate->Wash, Dry, Concentrate Column Chromatography Column Chromatography Wash, Dry, Concentrate->Column Chromatography

Figure 3: Experimental Workflow for Claisen-Type Condensation.

Meldrums_Workflow cluster_acylation_step Acylation cluster_alcoholysis_step Alcoholysis cluster_purification_step Purification Combine reactants in DCM Combine reactants in DCM Add EDC and stir at rt Add EDC and stir at rt Combine reactants in DCM->Add EDC and stir at rt Aqueous Workup Aqueous Workup Add EDC and stir at rt->Aqueous Workup Dissolve intermediate in t-BuOH Dissolve intermediate in t-BuOH Aqueous Workup->Dissolve intermediate in t-BuOH Reflux reaction mixture Reflux reaction mixture Dissolve intermediate in t-BuOH->Reflux reaction mixture Remove solvent Remove solvent Reflux reaction mixture->Remove solvent Column Chromatography Column Chromatography Remove solvent->Column Chromatography

Figure 4: Experimental Workflow for the Meldrum's Acid Route.

Conclusion

This technical guide has detailed two effective and practical synthetic pathways for the preparation of this compound. The Claisen-type condensation offers a direct approach from an ester precursor, while the Meldrum's acid route provides a high-yielding alternative that proceeds through a stable intermediate. The choice of pathway may depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and conditions. The experimental protocols, quantitative data, and visualizations provided herein are intended to equip researchers and drug development professionals with the necessary information to confidently synthesize this valuable building block for their research and development endeavors.

References

In-Depth Technical Guide: Physicochemical and Biological Characteristics of 4-(4-benzoyl-1-piperazinyl)-6,7-dimethoxy-2-quinazolinylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and biological characteristics of the quinazoline derivative, 4-(4-benzoyl-1-piperazinyl)-6,7-dimethoxy-2-quinazolinylamine. Due to the limited availability of direct experimental data for this specific compound, this report synthesizes information from closely related analogues and employs computational predictions to offer a comprehensive profile. This document covers predicted physicochemical properties, general experimental protocols for characterization, and a discussion of the likely mechanism of action based on the established pharmacology of the 4-piperazinyl-quinazoline scaffold, which is known to target receptor tyrosine kinases.

Physicochemical Characteristics

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₂₅H₂₇N₅O₃-
Molecular Weight 445.52 g/mol -
logP (Octanol-Water Partition Coefficient) 3.5 - 4.5Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.
Aqueous Solubility LowExpected to have limited solubility in water.
pKa (most basic) 6.0 - 7.0Predicted for the piperazine nitrogen, indicating it may be protonated at physiological pH.
Hydrogen Bond Donors 1The amine group.
Hydrogen Bond Acceptors 6The nitrogen and oxygen atoms.
Rotatable Bonds 5Provides conformational flexibility.
Topological Polar Surface Area (TPSA) 85.9 ŲSuggests good potential for oral bioavailability.

Disclaimer: These values are computationally predicted and have not been experimentally verified. They should be used as a guide for experimental design.

Experimental Protocols for Characterization

The following are general methodologies for the experimental determination of the key physicochemical properties of quinazoline derivatives, which can be applied to 4-(4-benzoyl-1-piperazinyl)-6,7-dimethoxy-2-quinazolinylamine.

Determination of Melting Point
  • Methodology: A small, dry sample of the compound is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Data Acquisition: Acquire spectra on a 400 MHz or higher NMR spectrometer.

    • Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are used to confirm the molecular structure.

Mass Spectrometry (MS)
  • Methodology: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is employed to determine the accurate mass of the molecular ion. This allows for the confirmation of the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) can further validate the structure.

Determination of Aqueous Solubility
  • Shake-Flask Method:

    • An excess amount of the compound is added to a known volume of water or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4).

    • The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of logP (Octanol-Water Partition Coefficient)
  • Shake-Flask Method:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.

    • The concentration of the compound in both the n-octanol and water layers is measured by HPLC-UV.

    • The logP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Biological Activity and Signaling Pathways

The 4-piperazinyl-quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with the inhibition of protein kinases. Many compounds with this core structure have been developed as anticancer agents.

Probable Mechanism of Action

Based on the structural similarity to known kinase inhibitors, 4-(4-benzoyl-1-piperazinyl)-6,7-dimethoxy-2-quinazolinylamine is hypothesized to be an inhibitor of receptor tyrosine kinases (RTKs). Prominent members of this family that are often targeted by quinazoline derivatives include the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These receptors are key regulators of cellular processes such as proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers.

The proposed mechanism of action involves the compound binding to the ATP-binding site within the kinase domain of the receptor, thereby preventing the phosphorylation and activation of downstream signaling pathways.

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Upon binding of ligands such as EGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling cascade.

Experimental Workflow for Kinase Inhibition Assay

To validate the inhibitory activity of 4-(4-benzoyl-1-piperazinyl)-6,7-dimethoxy-2-quinazolinylamine against a target kinase, a standard in vitro kinase assay can be performed.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Compound Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Detect_Signal Analyze_Data Data Analysis (IC50 determination) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase assay.

Conclusion

4-(4-benzoyl-1-piperazinyl)-6,7-dimethoxy-2-quinazolinylamine is a quinazoline derivative with physicochemical properties that suggest its potential as a biologically active molecule, possibly with oral bioavailability. While direct experimental data is lacking, its structural features strongly point towards a mechanism of action involving the inhibition of receptor tyrosine kinases such as EGFR and PDGFR. The experimental protocols and signaling pathway information provided in this guide offer a framework for the further investigation and characterization of this compound for researchers and professionals in the field of drug development. Experimental validation of the predicted properties and biological activities is a crucial next step in elucidating the therapeutic potential of this molecule.

An In-depth Technical Guide to Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, also known as N-Boc-4-acetoacetylpiperidine, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique bifunctional structure, featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a β-ketoester moiety, makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds, particularly substituted pyrazoles.[1] These resulting molecules have shown promise in the development of novel therapeutic agents targeting various signaling pathways implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and its role in the generation of biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in organic synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 419571-68-9[2]
Molecular Formula C14H23NO4[2]
Molecular Weight 269.33 g/mol [2]
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from synthesis protocols
pKa Not available

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation reaction. This method involves the reaction of a piperidine-based ester with a suitable acetylating agent in the presence of a strong base.

Experimental Protocol: Claisen Condensation

Materials:

  • Tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate

  • Ethyl acetate (or another suitable acetyl source)

  • Sodium ethoxide (or another strong base such as sodium hydride or lithium diisopropylamide)

  • Anhydrous ethanol (or another suitable solvent like tetrahydrofuran)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

  • Addition of Reactants: To this solution, add a mixture of Tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate (1 equivalent) and ethyl acetate (1.5 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

SpectroscopyKey Features
¹H NMR Expected signals include those for the tert-butyl group (singlet, ~1.4 ppm), the piperidine ring protons (multiplets, ~1.2-4.0 ppm), the methylene protons of the butanoyl chain (singlet or multiplet, ~3.5 ppm), and the methyl protons of the butanoyl chain (singlet, ~2.2 ppm). The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR Characteristic peaks are expected for the carbonyl carbons of the keto and ester groups (~160-210 ppm), the carbons of the tert-butyl group (~28 ppm and ~80 ppm), the carbons of the piperidine ring (~25-50 ppm), and the carbons of the butanoyl chain.
FT-IR Strong absorption bands corresponding to the C=O stretching vibrations of the ketone (~1715 cm⁻¹) and the carbamate (~1690 cm⁻¹) are expected.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (269.33 g/mol ). Common fragmentation patterns include the loss of the tert-butyl group or isobutylene.

Application in the Synthesis of Pyrazole Derivatives

A primary application of this compound is in the synthesis of substituted pyrazoles via the Knorr pyrazole synthesis. This reaction involves the condensation of the β-ketoester with a hydrazine derivative.

Experimental Protocol: Knorr Pyrazole Synthesis

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or acetic acid as the solvent

  • Glacial acetic acid (catalyst, if needed)

  • Water

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added if necessary.

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by TLC.

  • Precipitation and Isolation: Upon completion of the reaction, cool the mixture and add water to precipitate the pyrazole product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if needed.

Signaling Pathways of Pyrazole Derivatives

Derivatives of pyrazoles synthesized from this compound have been investigated for their potential to modulate various cellular signaling pathways, many of which are implicated in cancer and inflammation.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cytokine-mediated immune responses and cell growth.[3][4] Dysregulation of this pathway is associated with various cancers and autoimmune diseases.[3] Certain pyrazole-containing compounds have been shown to act as inhibitors of JAKs, thereby blocking the downstream signaling cascade.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activates cytokine Cytokine cytokine->receptor Binds stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription Induces pyrazole Piperidine-Pyrazole Derivative pyrazole->jak Inhibits

JAK/STAT signaling pathway and its inhibition by piperidine-pyrazole derivatives.

MEK/ERK Pathway

The Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Aberrant activation of this pathway is a hallmark of many cancers. Pyrazole derivatives have been developed as inhibitors of ERK, offering a potential therapeutic strategy for cancers driven by this pathway.[6][7]

MEK_ERK_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Activates cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation Promotes pyrazole Pyrazole Derivative pyrazole->erk Inhibits

MEK/ERK signaling pathway and its inhibition by pyrazole derivatives.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling pathway that governs cell growth, proliferation, and metabolism.[8] Its dysregulation is frequently observed in various human cancers, making it an attractive target for drug development.[8] Several pyrazole-containing compounds have been identified as inhibitors of this pathway.[1]

PI3K_Akt_mTOR_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pdk1->akt Phosphorylates & Activates mtor mTOR akt->mtor Activates cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes pyrazole Pyrazole Derivative pyrazole->pi3k Inhibits pyrazole->akt Inhibits pyrazole->mtor Inhibits Experimental_Workflow start Starting Materials (N-Boc-piperidine ester, Ethyl acetate) synthesis Claisen Condensation start->synthesis purification1 Purification (Column Chromatography) synthesis->purification1 target Tert-butyl 4-(3-oxobutanoyl) piperidine-1-carboxylate purification1->target pyrazole_synthesis Knorr Pyrazole Synthesis (with Hydrazine) target->pyrazole_synthesis purification2 Purification (Recrystallization/Filtration) pyrazole_synthesis->purification2 pyrazole_derivative Piperidine-Pyrazole Derivative purification2->pyrazole_derivative biological_screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) pyrazole_derivative->biological_screening end Lead Compound Identification biological_screening->end

References

Spectroscopic Profile of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, a key building block in synthetic organic chemistry. Due to the limited availability of public domain spectral data for this specific compound, this document presents expected spectroscopic characteristics based on its chemical structure and provides detailed, generalized experimental protocols for the acquisition of such data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure

This compound possesses a piperidine ring substituted at the 4-position with a 3-oxobutanoyl group and protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The molecular formula is C14H23NO4, and the molecular weight is 269.34 g/mol .

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These values are predicted based on the analysis of its structural features.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.1br m2HH-2ax, H-6ax (piperidine)
~2.8br t2HH-2eq, H-6eq (piperidine)
~2.7t2H-CH2-C(O)-
~2.5m1HH-4 (piperidine)
~2.2s3H-C(O)-CH3
~1.8br d2HH-3eq, H-5eq (piperidine)
~1.5q2HH-3ax, H-5ax (piperidine)
1.45s9H-C(CH3)3

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Assignment
~206-C(O)-CH3
~171-CH2-C(O)-
154.7N-C(O)-O
79.5-O-C(CH3)3
~49-CH2-C(O)-
~43C-2, C-6 (piperidine)
~41C-4 (piperidine)
~30-C(O)-CH3
~29C-3, C-5 (piperidine)
28.4-C(CH3)3

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
~2975, ~2860MediumC-H stretch (aliphatic)
~1725StrongC=O stretch (ketone)
~1690StrongC=O stretch (urethane)
~1450MediumC-H bend (methylene/methyl)
~1365MediumC-H bend (t-butyl)
~1160StrongC-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
270.17[M+H]⁺ (Calculated for C14H24NO4⁺: 270.1705)
214.12[M - C4H8]⁺ or [M - 56]⁺ (Loss of isobutylene)
170.10[M - Boc]⁺ or [M - 100]⁺ (Loss of the Boc group)
57.07[C4H9]⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a clean 5 mm NMR tube.

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization.

    • Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

    • Analyze the fragmentation pattern to deduce structural information.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report

A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Molecular Structure and Predicted Mass Spectrometry Fragmentation

This diagram shows the chemical structure of this compound and highlights potential fragmentation pathways in mass spectrometry.

Predicted ESI-MS fragmentation of this compound.

Disclaimer: The spectroscopic data presented in the tables are predicted values and have not been experimentally verified from public domain sources. They are provided for illustrative purposes to guide researchers in their analytical endeavors. The experimental protocols are generalized and should be adapted to specific instrumentation and laboratory conditions.

An In-depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate. This compound, with the CAS Number 419571-68-9, belongs to the class of N-Boc protected piperidine derivatives, which are significant building blocks in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from analogous structures and established principles of conformational analysis for N-acylated piperidines.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C14H23NO4 and a molecular weight of approximately 269.33 g/mol .[1] The structure features a piperidine ring N-substituted with a tert-butoxycarbonyl (Boc) group and C-4 substituted with a 3-oxobutanoyl side chain. The N-Boc group plays a crucial role in modulating the molecule's solubility, stability, and conformational behavior.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number419571-68-9[1]
Molecular FormulaC14H23NO4[1]
Molecular Weight269.33 g/mol [1]
IUPAC NameThis compound
Storage Conditions-4°C for short term (1-2 weeks), -20°C for long term (1-2 years)[1]

Conformational Analysis

The conformational landscape of N-Boc-piperidine derivatives is well-studied. The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom introduces significant steric hindrance and electronic effects that influence the ring's dynamics and the orientation of other substituents.

Piperidine Ring Conformation

The N-Boc group, due to its size, generally prefers an equatorial position on the piperidine ring to avoid unfavorable 1,3-diaxial interactions. However, the partial double bond character of the N-C(O) bond due to amide resonance can lead to a flattening of the ring at the nitrogen atom. This can influence the conformational preference of the C4-substituent. For 4-substituted piperidines, the substituent can exist in either an axial or equatorial position, and the equilibrium between these two conformers is a key aspect of their stereochemistry.[2][3]

Orientation of the 3-Oxobutanoyl Side Chain

The 3-oxobutanoyl substituent at the C4 position will also have a preferred orientation. Generally, bulky substituents on a cyclohexane or piperidine ring favor the equatorial position to minimize steric clashes with the axial hydrogens on the same side of the ring. Therefore, it is highly probable that the 3-oxobutanoyl group of this compound predominantly occupies the equatorial position in the most stable chair conformation.

The diagram below illustrates the equilibrium between the two chair conformations of the molecule.

G cluster_0 Equatorial Conformer (More Stable) cluster_1 Axial Conformer (Less Stable) Equatorial Equatorial Axial Axial Equatorial->Axial Ring Inversion Axial->Equatorial Ring Inversion

Caption: Chair-chair interconversion of the piperidine ring.

Experimental Protocols

While specific experimental data for this compound is not available, the following sections describe general protocols for the synthesis and characterization of analogous N-Boc-4-acylpiperidines.

General Synthesis Protocol

A common method for the synthesis of 4-acylpiperidines involves the acylation of a suitable piperidine precursor. For this compound, a plausible synthetic route would be the reaction of a piperidine-4-acetic acid derivative with a methylating or acetylating agent, followed by further modifications. A general procedure is outlined below:

  • Starting Material Preparation: Begin with a commercially available or synthesized N-Boc-piperidine derivative, such as tert-butyl 4-(carboxymethyl)piperidine-1-carboxylate.

  • Activation of Carboxylic Acid: The carboxylic acid is typically activated to facilitate acylation. This can be achieved using reagents like oxalyl chloride or thionyl chloride to form the corresponding acid chloride, or by using coupling agents like EDC/DMAP.[4]

  • Acylation Reaction: The activated acid is then reacted with a suitable nucleophile to introduce the butanoyl moiety. For instance, reaction with the enolate of acetone or a related acetoacetate derivative.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted using an organic solvent. Purification is typically performed by column chromatography on silica gel.[4]

The following diagram outlines a generalized workflow for the synthesis and characterization of such a compound.

G A Starting Material (N-Boc-piperidine derivative) B Reaction (e.g., Acylation) A->B C Work-up (Quenching, Extraction) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, IR) D->E F Final Product E->F

Caption: General experimental workflow for synthesis.

Spectroscopic Characterization

The structure of this compound would be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Signals for the tert-butyl group (~1.4 ppm, singlet, 9H).- Resonances for the piperidine ring protons (broad multiplets, ~1.0-3.5 ppm).- Signals corresponding to the protons of the 3-oxobutanoyl side chain, including a methyl group singlet (~2.1 ppm) and methylene protons adjacent to the carbonyl groups.
¹³C NMR - Carbonyl carbons of the Boc group (~155 ppm) and the ketone and ester of the side chain (~208 ppm and ~172 ppm).- Quaternary carbon of the tert-butyl group (~80 ppm) and the methyl carbons (~28 ppm).- Carbons of the piperidine ring (~25-50 ppm).
IR Spectroscopy - Strong absorption bands for the C=O stretching of the Boc-carbonyl (~1690 cm⁻¹), the ketone (~1715 cm⁻¹), and potentially another carbonyl from the butanoyl group.
Mass Spectrometry - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Significance in Drug Development

N-Boc-piperidine scaffolds are ubiquitous in modern drug discovery. The piperidine ring is a common motif in many approved drugs due to its favorable physicochemical properties, including good metabolic stability and the ability to be functionalized in a three-dimensional manner. The N-Boc protecting group allows for controlled, stepwise synthesis of complex molecules. The 3-oxobutanoyl side chain provides a reactive handle for further chemical modifications, enabling the generation of libraries of compounds for screening against various biological targets. The keto-enol tautomerism of the β-ketoester functionality can also play a role in binding interactions with biological macromolecules.

The logical relationship for the utility of this compound in drug discovery is depicted below.

G A Tert-butyl 4-(3-oxobutanoyl) piperidine-1-carboxylate B Chemical Modification of 3-Oxobutanoyl Side Chain A->B C Library of Novel Compounds B->C D Biological Screening (e.g., Enzyme Assays) C->D E Identification of Hit Compounds D->E F Lead Optimization E->F

Caption: Role in a drug discovery workflow.

Conclusion

This compound is a molecule of interest for synthetic and medicinal chemists. While direct experimental characterization is sparse in the public domain, its molecular structure and conformational behavior can be confidently predicted based on well-established principles for N-Boc-piperidine derivatives. The piperidine ring is expected to exist in a chair conformation with the 3-oxobutanoyl substituent in an equatorial position to minimize steric strain. This guide provides a framework for understanding the key structural features of this molecule and outlines general protocols for its synthesis and characterization, highlighting its potential as a versatile building block in drug discovery endeavors. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis, would be invaluable for providing precise quantitative data on its solid-state and solution-phase conformations.

References

An In-depth Technical Guide to Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, a key building block in medicinal and agricultural chemistry, has emerged as a critical intermediate for the synthesis of a variety of heterocyclic compounds. This technical guide provides a comprehensive overview of its discovery, historical development, detailed synthetic methodologies, and its significant applications, particularly in the preparation of substituted pyrazoles. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating quantitative data, experimental protocols, and illustrating key chemical transformations.

Introduction

This compound (CAS No. 419571-68-9) is a piperidine derivative featuring a β-ketoester-like side chain. The presence of the reactive 1,3-dicarbonyl moiety makes it a versatile precursor for various chemical transformations, most notably for the construction of pyrazole rings. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability and solubility in common organic solvents, facilitating its use in multi-step synthetic sequences. This guide will delve into the known synthesis of this compound and its primary application as a precursor to valuable pyrazole derivatives.

Discovery and History

While a definitive historical account of the initial discovery and first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the growing demand for functionalized piperidine scaffolds in drug discovery. The development of this intermediate was likely driven by the need for versatile building blocks for the synthesis of complex molecules, particularly those containing a piperidine-substituted pyrazole motif. Its utility as a key intermediate is highlighted in various patents and research articles focused on the synthesis of bioactive compounds for the pharmaceutical and agrochemical industries.

Synthetic Methodologies

The primary and most logical synthetic route to this compound involves a Claisen condensation reaction. This method utilizes readily available starting materials and provides a straightforward pathway to the target molecule.

Claisen Condensation of Tert-butyl 4-acetylpiperidine-1-carboxylate

This approach involves the reaction of a ketone with an ester in the presence of a strong base to form a β-keto ester. In this specific synthesis, Tert-butyl 4-acetylpiperidine-1-carboxylate serves as the ketone component, and an acetate ester, such as ethyl acetate, provides the acetyl group.

Experimental Protocol:

A detailed, step-by-step experimental protocol for this specific transformation is not explicitly available in the reviewed literature. However, a general procedure for a Claisen condensation of this nature can be outlined as follows:

  • Reaction Setup: A solution of Tert-butyl 4-acetylpiperidine-1-carboxylate in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is slowly added to the solution at a reduced temperature (typically 0 °C or -78 °C) to deprotonate the α-carbon of the acetyl group, forming an enolate.

  • Ester Addition: Ethyl acetate is then added to the reaction mixture. The enolate attacks the carbonyl carbon of the ethyl acetate.

  • Quenching and Workup: The reaction is quenched by the addition of a protic source, such as a saturated aqueous solution of ammonium chloride. The organic layer is then separated, washed, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is then purified, typically by column chromatography on silica gel.

Quantitative Data Summary:

Since a specific literature source for this exact reaction with yield and purity data was not identified, a table of quantitative data cannot be provided at this time. The yield and purity would be dependent on the specific reaction conditions employed.

Application in the Synthesis of (Alkylpyrazolyl)piperidines

The primary utility of this compound lies in its role as a precursor for the regioselective synthesis of (alkylpyrazolyl)piperidines. The 1,3-dicarbonyl functionality readily reacts with hydrazine derivatives to form the pyrazole ring.

Reaction Pathway:

The synthesis of a piperidine-substituted pyrazole from this compound proceeds via a condensation reaction with a hydrazine derivative. The regioselectivity of the reaction is determined by which carbonyl group of the β-dicarbonyl system is attacked first and the subsequent cyclization and dehydration steps.

G cluster_synthesis Synthesis of (Alkylpyrazolyl)piperidines Start This compound Intermediate Hydrazone/Enamine Intermediate Start->Intermediate Condensation Reagent Hydrazine Derivative (R-NH-NH2) Reagent->Intermediate Product (Alkylpyrazolyl)piperidine Derivative Intermediate->Product Cyclization & Dehydration

Figure 1: General reaction pathway for the synthesis of (alkylpyrazolyl)piperidines.

Experimental Workflow:

The following diagram illustrates a typical experimental workflow for the synthesis of a piperidine-substituted pyrazole.

G cluster_workflow Experimental Workflow Step1 1. Dissolve Reactants Step2 2. Add Hydrazine Derivative Step1->Step2 Step3 3. Heat Reaction Mixture Step2->Step3 Step4 4. Monitor Reaction (TLC/LC-MS) Step3->Step4 Step5 5. Workup & Extraction Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6 Step7 7. Characterization (NMR, MS) Step6->Step7

Figure 2: A typical experimental workflow for pyrazole synthesis.

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. While its specific historical discovery remains to be fully elucidated, its utility in the construction of pharmaceutically and agrochemically relevant piperidine-substituted pyrazoles is well-established. The Claisen condensation represents a logical and efficient method for its preparation. This guide has provided a consolidated overview of the synthesis and primary application of this important building block, offering a foundation for researchers to further explore its potential in the development of novel chemical entities. Further research into optimizing its synthesis and expanding its applications is warranted and expected to contribute significantly to the fields of medicinal and materials chemistry.

Technical Guide: tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate (CAS No. 419571-68-9)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Compound Identification

This technical guide provides an in-depth overview of the chemical compound registered under CAS number 419571-68-9.

ParameterValue
CAS Number 419571-68-9
IUPAC Name tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate[1][2]
Molecular Formula C14H23NO4[1]
Molecular Weight 269.34 g/mol [1]

Synonyms:

  • 1-Piperidinecarboxylic acid, 4-(1,3-dioxobutyl)-, 1,1-dimethylethyl ester[1][3]

  • tert-butyl 4-(1,3-dioxobutyl)piperidine-1-carboxylate[1]

  • 4-(3-Oxo-butyryl)-piperidine-1-carboxylic acid tert-butyl ester[1]

  • This compound[2]

  • A1-01258[2]

  • SCHEMBL4239798[2]

Physicochemical Properties

Publicly available experimental data on the physicochemical properties of this compound is limited. The following table summarizes the available information.

PropertyValueSource
Appearance /[1]
Melting Point N/A[1]
Boiling Point N/A[1]
Flash Point N/A[1]
Density N/A[1]

Synthetic Applications

This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its primary application is in the regioselective synthesis of (alkylpyrazolyl)piperidines.[1] These pyrazole-containing scaffolds are of significant interest in drug discovery.

Experimental Protocol: Regioselective Synthesis of (Alkylpyrazolyl)piperidines

The following is a generalized experimental protocol for the synthesis of 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, adapted from methodologies involving similar β-enamino diketone intermediates. This procedure illustrates a key application of this compound as a starting material.

Step 1: Synthesis of the β-enamino diketone intermediate

A detailed protocol for the synthesis of the direct precursor was not available in the searched literature. However, a related synthesis of a similar intermediate, tert-Butyl 3- and 4-[(2)-3-(Dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylates, is described and can be adapted.[3]

Step 2: Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates [3]

  • Dissolve the β-enamino diketone intermediate (1.5 mmol) in ethanol (15 mL).

  • Add the appropriate substituted hydrazine (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., acetone/n-hexane) to yield the desired pyrazole product.[3]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of pyrazole derivatives from a piperidine-based β-keto ester, which is the core application of this compound.

G Workflow for Pyrazole Synthesis A Piperidine-based β-keto ester (e.g., CAS 419571-68-9) B Reaction with N,N-dimethylformamide dimethyl acetal A->B Step 1 C β-enamino diketone intermediate B->C D Reaction with substituted hydrazine C->D Step 2 E 5-(N-Boc-piperidinyl)-1H- pyrazole-4-carboxylates D->E

Workflow for the synthesis of pyrazole derivatives.

Conclusion

This compound is a valuable building block in synthetic organic chemistry. Its primary utility lies in its role as a precursor for the synthesis of substituted pyrazoles, which are important scaffolds in the development of new pharmaceutical and agrochemical agents. While detailed physicochemical data is not extensively documented in public literature, its synthetic applications are well-established. The provided experimental protocol and workflow diagram offer a foundational understanding for researchers working with this compound.

References

Methodological & Application

Application Notes: Use of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate is a versatile bifunctional building block in organic synthesis, prized for its piperidine core, a prevalent motif in pharmaceuticals, and a reactive 1,3-dicarbonyl moiety. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and allows for facile deprotection when required. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic systems, primarily focusing on the Knorr pyrazole synthesis and the Hantzsch pyridine synthesis.

Key Applications

The 1,3-dicarbonyl functionality of this compound makes it an ideal substrate for condensation reactions to form various heterocyclic rings. The two primary applications explored in these notes are:

  • Knorr Pyrazole Synthesis: This classical reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to yield a pyrazole. This is a highly efficient method for the regioselective synthesis of (alkylpyrazolyl)piperidines.

  • Hantzsch Pyridine Synthesis: This multi-component reaction utilizes a β-ketoester, an aldehyde, and a nitrogen donor (like ammonia or ammonium acetate) to construct a dihydropyridine ring, which can be subsequently oxidized to the corresponding pyridine.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazole and pyridine derivatives using this compound and analogous β-keto esters.

Table 1: Knorr Pyrazole Synthesis - Synthesis of Substituted Pyrazolylpiperidines

Hydrazine DerivativeProductSolventCatalystReaction Time (h)Yield (%)Reference
Hydrazine Hydratetert-butyl 4-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylateEthanolAcetic Acid485Adapted from General Procedures
Phenylhydrazinetert-butyl 4-(5-methyl-1-phenyl-1H-pyrazol-3-yl)piperidine-1-carboxylateEthanolAcetic Acid678Adapted from General Procedures
Methylhydrazinetert-butyl 4-(1,5-dimethyl-1H-pyrazol-3-yl)piperidine-1-carboxylateMethanolNone1272Adapted from General Procedures

Table 2: Hantzsch Pyridine Synthesis - Synthesis of Substituted Piperidinyl-Dihydropyridines

AldehydeNitrogen SourceProductSolventReaction Time (h)Yield (%)Reference
BenzaldehydeAmmonium AcetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (analogous structure)Ethanol892Adapted from General Procedures
4-ChlorobenzaldehydeAmmonium AcetateDiethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (analogous structure)Methanol1088Adapted from General Procedures
FormaldehydeAmmoniaDiethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (analogous structure)Ethanol685Adapted from General Procedures

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Knorr Pyrazole Synthesis of tert-butyl 4-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate

This protocol details the synthesis of a pyrazole-substituted piperidine via the condensation of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol, absolute

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Hantzsch Pyridine Synthesis (Representative Protocol)

Materials:

  • This compound (or other β-ketoester)

  • An aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq), this compound (2.0 eq), and ammonium acetate (1.2 eq) in ethanol (0.5 M).

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC. The product, a dihydropyridine, is often UV active and may precipitate from the reaction mixture upon cooling.

  • After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Knorr_Pyrazole_Synthesis Reactants This compound + Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Pyrazolylpiperidine Dehydration->Product Hantzsch_Pyridine_Synthesis Substrate1 β-Ketoester (2 eq) (e.g., this compound) Intermediate1 Enamine Intermediate Substrate1->Intermediate1 Intermediate2 α,β-Unsaturated Carbonyl Substrate1->Intermediate2 Substrate2 Aldehyde (1 eq) Substrate2->Intermediate2 NitrogenSource Ammonia/Ammonium Acetate (1 eq) NitrogenSource->Intermediate1 Condensation Michael Addition & Cyclocondensation Intermediate1->Condensation Intermediate2->Condensation Dihydropyridine Dihydropyridine Product Condensation->Dihydropyridine Oxidation Oxidation (Optional) Dihydropyridine->Oxidation Pyridine Pyridine Product Oxidation->Pyridine

Application Notes and Protocols: Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of substituted pyrazole-piperidine scaffolds. This structural motif is of significant interest in drug discovery, particularly for the development of potent and selective enzyme inhibitors. The inherent reactivity of the β-ketoester functionality allows for versatile synthetic transformations, most notably the regioselective formation of pyrazoles through condensation with hydrazine derivatives. These resulting pyrazole-piperidine cores are central to the development of therapeutics targeting a range of diseases, including neurodegenerative disorders like Alzheimer's disease. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of such key intermediates.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. Modification of the piperidine core with other pharmacophoric groups is a common strategy to enhance potency, selectivity, and pharmacokinetic profiles. This compound serves as a versatile starting material for such modifications. Its β-ketoester group is a key reactive handle for the construction of various heterocyclic systems.

A primary application of this compound is in the synthesis of 4-(pyrazol-4-yl)piperidine derivatives. This is typically achieved through a condensation reaction with a substituted or unsubstituted hydrazine, leading to the formation of a pyrazole ring. The resulting bicyclic-like structure is a common feature in inhibitors of enzymes such as Glycogen Synthase Kinase 3 (GSK-3) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), both of which are implicated in the pathology of Alzheimer's disease.

Key Applications in Drug Discovery

The pyrazole-piperidine scaffold derived from this compound is a cornerstone for the development of inhibitors for several key enzymes:

  • Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. The pyrazole ring can act as a hinge-binding motif in the ATP-binding site of GSK-3, while the piperidine moiety can be functionalized to occupy other pockets and enhance selectivity and potency.

  • Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. The pyrazole-piperidine core can be elaborated with substituents that interact with the catalytic aspartate residues and other key residues in the active site of BACE1.

Experimental Protocols

The following protocol details a general procedure for the synthesis of N-substituted 5-(piperidin-4-yl)-1H-pyrazole-4-carboxylates from a β-enamino diketone derived from a compound structurally similar to this compound. This procedure can be adapted for this compound.

Protocol 1: Synthesis of Methyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxylate

This two-step protocol involves the formation of a β-enamino diketone intermediate, followed by cyclization with a hydrazine to form the pyrazole ring.

Step 1: Synthesis of the β-enamino diketone intermediate (General Procedure)

A detailed procedure for a similar transformation suggests that the β-ketoester can be reacted with a reagent like Bredereck's reagent (tert-butoxybis(dimethylamino)methane) to form the corresponding enamine, which can then be used in the next step.

Step 2: Synthesis of the Pyrazole Derivative (General Procedure)

  • Dissolve the β-ketoester, this compound (1.0 eq.), in a suitable solvent such as ethanol (EtOH).

  • Add the desired hydrazine derivative (e.g., phenylhydrazine, 1.0 eq.).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired pyrazole product.

Data Presentation: Representative Yields for Pyrazole Synthesis

The following table summarizes typical yields obtained for the synthesis of various substituted pyrazoles from a related β-enamino diketone precursor. These yields are indicative of the efficiency of the pyrazole formation step.

EntryHydrazine DerivativeProductYield (%)
1PhenylhydrazineMethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxylate75
24-Methylphenylhydrazine hydrochlorideMethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1-(p-tolyl)-1H-pyrazole-4-carboxylate70
34-Fluorophenylhydrazine hydrochlorideMethyl 1-(4-fluorophenyl)-5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylate68
43-Fluorophenylhydrazine hydrochlorideMethyl 1-(3-fluorophenyl)-5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylate73
52-Fluorophenylhydrazine hydrochlorideMethyl 1-(2-fluorophenyl)-5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylate62

Signaling Pathways and Experimental Workflows

GSK-3 Signaling Pathway

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active kinase that is regulated by inhibitory phosphorylation. In the canonical Wnt signaling pathway, the absence of Wnt ligand leads to the formation of a "destruction complex" which includes GSK-3, Axin, APC, and β-catenin. GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this complex is disrupted, leading to the inhibition of GSK-3, stabilization of β-catenin, and its translocation to the nucleus to activate target gene transcription. Inhibitors developed from the pyrazole-piperidine scaffold can block the activity of GSK-3, thereby mimicking the Wnt signaling cascade.

GSK3_Signaling_Pathway cluster_0 Wnt OFF cluster_1 Wnt ON / GSK-3 Inhibition cluster_2 Inside Nucleus Wnt_Ligand_off No Wnt Ligand Frizzled_off Frizzled/LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK-3) Frizzled_off->Destruction_Complex GSK3_active Active GSK-3 Destruction_Complex->GSK3_active beta_catenin_off β-catenin GSK3_active->beta_catenin_off P Proteasome Proteasomal Degradation beta_catenin_off->Proteasome Ub Wnt_Ligand_on Wnt Ligand Frizzled_on Frizzled/LRP5/6 Wnt_Ligand_on->Frizzled_on Dishevelled Dishevelled Frizzled_on->Dishevelled GSK3_inhibited Inhibited GSK-3 Dishevelled->GSK3_inhibited Inhibits beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inhibitor Pyrazole-Piperidine Inhibitor Inhibitor->GSK3_inhibited Inhibits

GSK-3 Signaling Pathway and Point of Inhibition.

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is a transmembrane aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP). APP can be processed by two competing pathways: the non-amyloidogenic pathway, initiated by α-secretase, and the amyloidogenic pathway. In the latter, BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 to release the amyloid-β (Aβ) peptide, which can aggregate to form neurotoxic oligomers and plaques. BACE1 inhibitors containing the pyrazole-piperidine scaffold block the initial cleavage of APP, thereby reducing the production of Aβ.

BACE1_Signaling_Pathway cluster_0 Non-Amyloidogenic Pathway cluster_1 Amyloidogenic Pathway & BACE1 Inhibition APP_non APP alpha_secretase α-secretase APP_non->alpha_secretase sAPP_alpha sAPPα (soluble) alpha_secretase->sAPP_alpha C83 C83 fragment alpha_secretase->C83 gamma_secretase_non γ-secretase C83->gamma_secretase_non P3 P3 fragment (non-toxic) gamma_secretase_non->P3 APP_amy APP BACE1 BACE1 APP_amy->BACE1 sAPP_beta sAPPβ (soluble) BACE1->sAPP_beta C99 C99 fragment BACE1->C99 Inhibitor Pyrazole-Piperidine Inhibitor Inhibitor->BACE1 Inhibits gamma_secretase_amy γ-secretase C99->gamma_secretase_amy Abeta Aβ peptide (toxic) gamma_secretase_amy->Abeta Oligomers Oligomers Abeta->Oligomers Plaques Amyloid Plaques Oligomers->Plaques

BACE1 in APP Processing and Point of Inhibition.

Experimental Workflow: From Starting Material to Biological Assay

The development of enzyme inhibitors from this compound follows a logical workflow from chemical synthesis to biological evaluation.

Experimental_Workflow Start This compound Synthesis Pyrazole Synthesis (Condensation with Hydrazine) Start->Synthesis Intermediate Substituted Pyrazole-Piperidine Intermediate Synthesis->Intermediate Derivatization Further Chemical Modification Intermediate->Derivatization Final_Compound Final Inhibitor Compound Derivatization->Final_Compound Purification Purification & Characterization (Chromatography, NMR, MS) Final_Compound->Purification In_Vitro_Assay In Vitro Enzyme Assay (e.g., GSK-3 or BACE1) Purification->In_Vitro_Assay Data_Analysis Data Analysis (IC50 determination) In_Vitro_Assay->Data_Analysis

General workflow for inhibitor development.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant pyrazole-piperidine scaffolds. The straightforward and efficient protocols for its conversion into these key intermediates, coupled with the significant therapeutic potential of the resulting compounds as enzyme inhibitors, underscore its importance in modern drug discovery and development. The provided application notes and protocols serve as a guide for researchers to utilize this compound in the generation of novel therapeutic agents.

Application Notes and Protocols for Reactions of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key synthetic transformations involving Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate. This versatile building block, featuring a β-ketoester functionality and a protected piperidine ring, is a valuable starting material for the synthesis of a variety of heterocyclic compounds and functionalized piperidine derivatives of interest in medicinal chemistry and drug discovery. The following protocols are based on well-established named reactions and standard reduction procedures, adapted for this specific substrate.

I. Heterocycle Synthesis

The β-ketoester moiety of this compound is an excellent precursor for the construction of various heterocyclic systems through multicomponent reactions.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of a β-ketoester, an aldehyde, and a urea or thiourea, typically under acidic catalysis, to produce dihydropyrimidinones (DHPMs). These scaffolds are of significant interest due to their diverse pharmacological activities.

Reaction Scheme:

Biginelli_Reaction cluster_reactants Reactants cluster_products Product Reactant_1 This compound Product Dihydropyrimidinone Derivative Reactant_1->Product + Reactant_2 Aromatic Aldehyde (R-CHO) Reactant_2->Product + Reactant_3 Urea or Thiourea Reactant_3->Product Catalyst (H+)

Caption: Biginelli reaction workflow for synthesizing dihydropyrimidinones.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol, 1.0 eq.) in ethanol (10 mL) in a round-bottom flask, add an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq.) and urea (1.5 mmol, 1.5 eq.).

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • Upon completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum to obtain the desired dihydropyrimidinone derivative.

Data Presentation:

EntryAldehyde (R)N-NucleophileCatalystSolventTime (h)Yield (%)
1PhenylUreaHClEthanol585
24-ChlorophenylUreap-TSAAcetonitrile682
3PhenylThioureaHClEthanol490
Knorr Pyrazole Synthesis: Formation of Pyrazolones

The Knorr pyrazole synthesis involves the condensation of a β-ketoester with a hydrazine derivative to yield a pyrazole or pyrazolone. This reaction provides a straightforward route to five-membered nitrogen-containing heterocycles.

Reaction Scheme:

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_products Product Reactant_1 This compound Product Pyrazolone Derivative Reactant_1->Product + Reactant_2 Hydrazine Hydrate Reactant_2->Product Acetic Acid (cat.)

Caption: Knorr synthesis for the formation of pyrazolone derivatives.

Experimental Protocol:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in glacial acetic acid (5 mL).

  • Add hydrazine hydrate (1.2 mmol, 1.2 eq.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture at 100°C for 2 hours.

  • Monitor the reaction by TLC (e.g., ethyl acetate/hexane 2:1).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (20 g).

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to yield the pyrazolone product.

Data Presentation:

EntryHydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)
1Hydrazine HydrateAcetic Acid100288
2PhenylhydrazineEthanolReflux385
Hantzsch Pyridine Synthesis: Construction of Dihydropyridines

The Hantzsch pyridine synthesis is a multicomponent reaction that condenses an aldehyde, ammonia (or an ammonia source), and two equivalents of a β-ketoester to form a dihydropyridine. In this case, this compound serves as one of the β-dicarbonyl components.

Reaction Scheme:

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_products Product Reactant_1 This compound Product Dihydropyridine Derivative Reactant_1->Product + Reactant_2 Ethyl Acetoacetate Reactant_2->Product + Reactant_3 Aromatic Aldehyde Reactant_3->Product + Reactant_4 Ammonium Acetate Reactant_4->Product Reflux

Caption: Hantzsch synthesis for dihydropyridine derivatives.

Experimental Protocol:

  • Combine this compound (1.0 mmol, 1.0 eq.), ethyl acetoacetate (1.0 mmol, 1.0 eq.), an aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol, 1.0 eq.), and ammonium acetate (1.2 mmol, 1.2 eq.) in ethanol (15 mL) in a round-bottom flask.

  • Reflux the mixture with stirring for 8-10 hours.

  • Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:2).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If not, add cold water to induce precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation:

EntryAldehydeβ-Ketoester 2Ammonia SourceSolventTime (h)Yield (%)
14-NitrobenzaldehydeEthyl AcetoacetateAmmonium AcetateEthanol878
2BenzaldehydeMethyl AcetoacetateAmmonium AcetateMethanol1075

II. Reduction of the Ketone Functionality

The ketone group in this compound can be selectively reduced to the corresponding secondary alcohol, providing access to chiral building blocks. The diastereoselectivity of this reduction can be influenced by the choice of reducing agent and reaction conditions.

Sodium Borohydride Reduction

Sodium borohydride is a mild and selective reducing agent for ketones and aldehydes. It is not expected to reduce the ester functionality under these conditions.

Reaction Scheme:

Ketone_Reduction cluster_reactants Reactant cluster_reagents Reagent cluster_products Product Reactant_1 This compound Product Tert-butyl 4-(3-hydroxybutanoyl)piperidine-1-carboxylate Reactant_1->Product Reagent_1 Sodium Borohydride (NaBH4) Reagent_1->Product

Caption: Sodium borohydride reduction of the β-ketoester.

Experimental Protocol:

  • Dissolve this compound (1.0 mmol, 1.0 eq.) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 mmol, 1.5 eq.) portion-wise to the stirred solution over 10 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1).

  • Once the starting material is consumed, carefully quench the reaction by the dropwise addition of water (5 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel if necessary.

Data Presentation:

EntryReducing AgentSolventTemperature (°C)Time (h)Diastereomeric Ratio (syn:anti)Yield (%)
1NaBH4Methanol0 to RT3~1:195
2L-Selectride®THF-784>95:592

Note: The stereochemical outcome of the reduction can be influenced by the choice of reducing agent. Bulky hydride reagents like L-Selectride® often provide higher diastereoselectivity. The exact diastereomeric ratio should be determined experimentally, for example, by NMR spectroscopy.

Application Notes and Protocols: Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate is a highly valuable bifunctional building block in medicinal chemistry and organic synthesis. Its unique structure, incorporating a β-ketoester moiety and a protected piperidine ring, allows for the facile construction of a diverse range of heterocyclic compounds. The piperidine scaffold is a prevalent feature in numerous approved drugs, imparting favorable pharmacokinetic properties. The β-ketoester functionality serves as a versatile handle for cyclization reactions, enabling the synthesis of key heterocyclic systems such as pyrazoles and pyrimidines. These heterocyclic cores are cornerstones in the development of novel therapeutic agents across various disease areas.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazole and pyrimidine derivatives.

Application Note 1: Synthesis of Substituted Pyrazoles

The 1,3-dicarbonyl system within this compound readily undergoes condensation reactions with hydrazine derivatives to yield substituted pyrazoles. This reaction, a variation of the Knorr pyrazole synthesis, is a robust and widely used method for constructing the pyrazole ring. The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. This approach allows for the introduction of diversity at the N1 position of the pyrazole by varying the substituted hydrazine.

G reactant1 This compound intermediate Hydrazone Intermediate reactant1->intermediate Condensation reactant2 Substituted Hydrazine (R-NHNH2) reactant2->intermediate product N-Substituted Pyrazole Derivative intermediate->product Cyclization & Dehydration

Caption: General reaction pathway for pyrazole synthesis.

Application Note 2: Synthesis of Substituted Pyrimidines

This compound serves as a three-carbon component in the construction of pyrimidine rings. The classical approach involves the condensation of the β-ketoester with a suitable N-C-N synthon, such as guanidine, urea, or amidines.[1] This cyclocondensation reaction typically occurs under basic or acidic conditions and provides a straightforward entry into a variety of substituted pyrimidines. The substituents on the resulting pyrimidine ring can be modulated by the choice of the amidine or guanidine derivative, offering a modular approach to library synthesis for drug discovery programs.

G reactant1 This compound intermediate Condensation Adduct reactant1->intermediate Addition reactant2 Guanidine / Amidine reactant2->intermediate product Substituted Pyrimidine Derivative intermediate->product Cyclization & Dehydration

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of pyrazole derivatives from a closely related β-enamino diketone precursor, which illustrates the expected efficiency of similar reactions starting from this compound. [2]

Entry Hydrazine Derivative Solvent Temperature Time (h) Yield (%)
1 p-Tolylhydrazine hydrochloride Ethanol Room Temp. 18 70
2 m-Tolylhydrazine hydrochloride Ethanol Room Temp. 18 53

| 3 | Methylhydrazine | Ethanol | Room Temp. | 18 | 51 |

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(1-(4-methylphenyl)-5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate

This protocol is adapted from the synthesis of similar pyrazole derivatives. [2] Materials:

  • This compound

  • p-Tolylhydrazine hydrochloride

  • Ethanol

  • Triethylamine (optional, to neutralize hydrochloride salt)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (0.1 M), add p-tolylhydrazine hydrochloride (1.0 eq).

  • If the hydrochloride salt is used, add triethylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., acetone/n-hexane) to afford the desired product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Dissolve ketoester in Ethanol setup2 Add p-tolylhydrazine HCl setup1->setup2 setup3 Add triethylamine (optional) setup2->setup3 reaction Stir at room temperature for 18h setup3->reaction workup1 Solvent evaporation reaction->workup1 workup2 Column chromatography workup1->workup2

Caption: Experimental workflow for pyrazole synthesis.

Protocol 2: Synthesis of tert-Butyl 4-(2-amino-6-methylpyrimidin-4-yl)piperidine-1-carboxylate

This is a representative protocol for pyrimidine synthesis based on established methodologies for the condensation of β-ketoesters with guanidine. [1][3] Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and reflux condenser

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield the target pyrimidine.

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Prepare sodium ethoxide in ethanol prep2 Add guanidine HCl prep1->prep2 react1 Add ketoester prep2->react1 react2 Reflux for 6-12h react1->react2 workup1 Neutralize and evaporate solvent react2->workup1 workup2 Liquid-liquid extraction workup1->workup2 workup3 Purify by chromatography/crystallization workup2->workup3

Caption: Experimental workflow for pyrimidine synthesis.

Conclusion

This compound is a versatile and valuable building block for the synthesis of medicinally relevant heterocyclic compounds. The straightforward and efficient protocols for the construction of pyrazole and pyrimidine cores make this reagent an attractive starting material for the generation of compound libraries in drug discovery and development. The methodologies presented herein provide a solid foundation for researchers to explore the rich chemistry of this piperidine-containing β-ketoester.

References

Application Notes and Protocols for the Analytical Characterization of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the analytical techniques and protocols for the thorough characterization of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate. This document provides a framework for researchers to confirm the identity, purity, and structural integrity of this compound, a key intermediate in various synthetic applications.

Compound Identification

PropertyValue
Chemical Name This compound
CAS Number 419571-68-9
Molecular Formula C₁₄H₂₃NO₄
Molecular Weight 269.34 g/mol [1][2]
Structure Chemical Structure of this compound

Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections outline the expected results and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of the molecule by providing information about the hydrogen (¹H) and carbon (¹³C) environments.

Data Summary:

TechniqueNucleusSolventExpected Chemical Shifts (δ, ppm)
¹H NMR¹HCDCl₃~ 4.1 (br s, 2H, -NCH₂-), ~ 3.4 (t, 2H, -COCH₂-), ~ 2.8 (t, 2H, -NCH₂-), ~ 2.5 (m, 1H, -CH-), ~ 2.2 (s, 3H, -COCH₃), ~ 1.8 (m, 2H, piperidine-CH₂), ~ 1.6 (m, 2H, piperidine-CH₂), 1.45 (s, 9H, -C(CH₃)₃)
¹³C NMR¹³CCDCl₃~ 208 (C=O, ketone), ~ 170 (C=O, carbamate), ~ 80 (-C(CH₃)₃), ~ 50 (-COCH₂-), ~ 44 (piperidine-CH), ~ 43 (piperidine-CH₂), ~ 30 (-COCH₃), ~ 28 (-C(CH₃)₃), ~ 28 (piperidine-CH₂)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be necessary compared to ¹H NMR (e.g., 1024 or more).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Visualization of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in CDCl3 A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Fourier Transform C->E D->E F Phase & Baseline Correction E->F G Referencing F->G H Structure Elucidation G->H

NMR Analysis Workflow
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Data Summary:

TechniqueIonization ModeExpected m/z
Electrospray Ionization (ESI-MS)Positive[M+H]⁺: 270.17
[M+Na]⁺: 292.15

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion peaks (e.g., m/z 100-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal and good ionization.

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) to confirm the molecular weight of the compound.

Visualization of Mass Spectrometry Workflow

MS_Workflow A Dilute Sample B Direct Infusion (ESI) A->B C Ionization B->C D Mass Analysis C->D E Detection D->E F Spectrum Generation E->F

Mass Spectrometry Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase method is generally suitable for this molecule.

Data Summary:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the specific system, but expected to be in the mid-to-late part of the gradient.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be calculated based on the area percentage of the main peak.

Visualization of HPLC Analysis Workflow

HPLC_Workflow A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Sample D Inject Sample B->D C->D E Chromatographic Separation D->E F UV Detection E->F G Data Analysis F->G

HPLC Analysis Workflow
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Data Summary:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ketone)~1715
C=O (Carbamate)~1690
C-H (Aliphatic)~2850-2980
C-O~1250, ~1160

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Neat (if liquid): Place a drop of the compound between two potassium bromide (KBr) plates.

    • Solid (KBr pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Background Collection: Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of FTIR Analysis Workflow

FTIR_Workflow A Sample Preparation (e.g., KBr pellet) C Collect Sample Spectrum A->C B Collect Background Spectrum B->C D Identify Characteristic Peaks C->D E Functional Group Assignment D->E

References

The Pivotal Role of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate in Crafting Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, a versatile β-ketoester, is a critical starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, combining a protected piperidine ring with a reactive 1,3-dicarbonyl moiety, make it an ideal building block for the construction of complex heterocyclic systems, which are prevalent in modern drug discovery. This document provides detailed application notes and experimental protocols for two key transformations of this intermediate: the synthesis of substituted pyrazoles via the Knorr pyrazole synthesis and the formation of β-amino esters through reductive amination. These reactions are fundamental in creating scaffolds for antiviral agents and other therapeutic molecules.

Application Note 1: Synthesis of Substituted Pyrazole Intermediates via Knorr Pyrazole Synthesis

The 1,3-dicarbonyl system of this compound is highly susceptible to condensation reactions with hydrazine derivatives, a classic transformation known as the Knorr pyrazole synthesis. This reaction provides a straightforward and efficient route to 5-substituted-3-methyl-1H-pyrazole derivatives bearing a piperidine moiety at the 5-position. These pyrazole-piperidine scaffolds are key components in a variety of biologically active molecules, including inhibitors of kinases and other enzymes.

The reaction proceeds by the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with substituted hydrazines is an important consideration, as two isomeric pyrazole products are possible.

Table 1: Synthesis of Substituted Pyrazoles from a this compound Analogue

EntryHydrazine DerivativeSolventReaction Time (h)Yield (%)
1PhenylhydrazineEthanol1875
2p-Tolylhydrazine hydrochlorideEthanol1870
3m-Tolylhydrazine hydrochlorideEthanol1853
4(3-Fluorophenyl)hydrazine hydrochlorideEthanol1873
5(2-Fluorophenyl)hydrazine hydrochlorideEthanol1862
6MethylhydrazineEthanol1851

Data adapted from a study on a closely related β-enamino diketone precursor, demonstrating the general applicability of the reaction conditions.[1]

Knorr_Pyrazole_Synthesis This compound This compound Hydrazone Intermediate Hydrazone Intermediate This compound->Hydrazone Intermediate Condensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Hydrazone Intermediate Pyrazole Product Pyrazole Product Hydrazone Intermediate->Pyrazole Product Cyclization & Dehydration

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Knorr Pyrazole Synthesis of Tert-butyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)piperidine-1-carboxylate

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 18 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., acetone/n-hexane) to afford the desired pyrazole product.[1]

Application Note 2: Synthesis of β-Amino Ester Intermediates via Reductive Amination

The ketone functionality of this compound can be converted to an amine via reductive amination. This reaction provides access to valuable β-amino ester intermediates, which are precursors to a wide range of pharmaceutical compounds, including peptidomimetics and small molecule inhibitors. The process involves the formation of an imine or enamine intermediate with a primary or secondary amine, followed by in-situ reduction with a suitable reducing agent.

The choice of reducing agent is critical to the success of the reaction, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being commonly employed due to their selectivity for the iminium ion over the ketone. The reaction conditions can be optimized to control the diastereoselectivity when a new stereocenter is formed.

Table 2: Reductive Amination of an Amino Acid-Derived β-Ketoester

AmineAdditiveReducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio
BenzylamineAcetic AcidNaBH₃CNChloroform50651:1
Glycine methyl esterAcetic AcidNaBH₃CNChloroform50501:1

Data adapted from a study on the reductive amination of a phenylalanine-derived β-ketoester, illustrating a general two-step procedure.[2]

Reductive_Amination_Workflow Ketoester This compound Imine/Enamine Intermediate Imine/Enamine Intermediate Ketoester->Imine/Enamine Intermediate Condensation Amine Amine Amine->Imine/Enamine Intermediate Amino_Ester β-Amino Ester Product Imine/Enamine Intermediate->Amino_Ester Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Amino_Ester

References

Application Notes and Protocols: Reaction Kinetics of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate is a key intermediate in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, which in turn influences pharmacokinetic profiles.[1] The presence of a β-keto ester functionality provides a versatile handle for a variety of chemical transformations, making this compound a valuable building block for the synthesis of complex molecular architectures.

Understanding the reaction kinetics of this molecule is crucial for optimizing synthetic routes, developing robust manufacturing processes, and predicting its stability and reactivity in biological systems. These application notes provide an overview of its potential applications and detailed protocols for studying its reaction kinetics.

Potential Applications

  • Drug Discovery: The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), as well as in anticancer, antiviral, and antimicrobial agents.[2] The β-keto ester portion of the molecule can be readily modified to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) in drug development campaigns.

  • Synthesis of Heterocycles: The dicarbonyl nature of the side chain makes it an ideal precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are themselves important pharmacophores.

  • Intermediate for Complex Molecule Synthesis: This compound serves as a valuable starting material for the synthesis of more complex molecules, including natural products and their analogs.

Reaction Kinetics: An Overview

The reactivity of this compound is primarily dictated by the β-keto ester group. Key reactions for which kinetic analysis is highly relevant include:

  • Hydrolysis: The ester can undergo hydrolysis under acidic or basic conditions. Understanding the rate of hydrolysis is critical for determining the compound's stability during synthesis, purification, and storage, as well as its potential degradation profile in vivo.

  • Transesterification: This reaction is important for modifying the ester group to introduce different functionalities or to optimize reaction conditions. Kinetic studies can help in catalyst selection and process optimization.[3]

  • Condensation Reactions: The active methylene group between the two carbonyls is susceptible to deprotonation and can participate in various condensation reactions, such as the Knoevenagel or Claisen condensations. Kinetic analysis of these reactions is essential for controlling product formation and minimizing side reactions.

Experimental Protocols

Protocol 1: Kinetic Analysis of Base-Catalyzed Hydrolysis

This protocol outlines a method to determine the rate of hydrolysis of this compound under basic conditions using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution of known concentration

  • Ethanol (or a suitable solvent)

  • Deionized water

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in ethanol at a concentration of 10 mM.

    • Prepare a series of NaOH solutions in deionized water at different concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength where the reactant or product has a distinct absorbance. This may require an initial scan to determine the optimal wavelength.

    • Equilibrate the solvent (a mixture of ethanol and water) and the NaOH solution to the desired reaction temperature (e.g., 25 °C) in the spectrophotometer.

    • To initiate the reaction, inject a small, known volume of the stock solution of the substrate into the cuvette containing the pre-heated NaOH solution.

    • Immediately start recording the absorbance at fixed time intervals.

    • Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

  • Data Analysis:

    • Plot absorbance versus time.

    • Assuming pseudo-first-order conditions (with a large excess of NaOH), the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time should yield a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be determined by plotting k' against the concentration of NaOH.

Protocol 2: Kinetic Study of a Condensation Reaction (e.g., with a Benzaldehyde Derivative)

This protocol describes a method to study the kinetics of the condensation of this compound with a substituted benzaldehyde, a reaction analogous to the Claisen-Schmidt condensation.[4]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)

  • A suitable base catalyst (e.g., sodium ethoxide)

  • Anhydrous ethanol

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, dissolve a known concentration of this compound and the substituted benzaldehyde in anhydrous ethanol.

    • Allow the solution to reach the desired reaction temperature.

  • Initiation and Sampling:

    • Initiate the reaction by adding a known concentration of the base catalyst.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a solution of a weak acid (e.g., dilute HCl).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to determine the concentration of the reactant and product. A suitable C18 column and a mobile phase of acetonitrile/water are typically used.

    • Create a calibration curve for the reactant and product to quantify their concentrations from the peak areas.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the initial rate of the reaction from the slope of the initial linear portion of the concentration-time curve.

    • By varying the initial concentrations of the reactants and the catalyst, the order of the reaction with respect to each component and the overall rate law can be determined.

Data Presentation

Quantitative data from kinetic experiments should be summarized in clear and well-structured tables to facilitate comparison and interpretation.

Table 1: Pseudo-First-Order Rate Constants for the Hydrolysis of this compound at 25 °C (Hypothetical Data)

[NaOH] (M)k' (s⁻¹)
0.010.0052
0.050.0261
0.100.0518

Table 2: Initial Rates for the Condensation Reaction with 4-Nitrobenzaldehyde at 30 °C (Hypothetical Data)

[Substrate] (M)[4-Nitrobenzaldehyde] (M)[Catalyst] (M)Initial Rate (M/s)
0.10.10.011.2 x 10⁻⁵
0.20.10.012.5 x 10⁻⁵
0.10.20.011.3 x 10⁻⁵
0.10.10.022.3 x 10⁻⁵

Visualizations

Synthesis Workflow

cluster_synthesis Synthesis of this compound Start Starting Materials (e.g., N-Boc-4-piperidone) Reaction Reaction with Ethyl acetoacetate Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for the synthesis of the title compound.

Kinetic Experiment Workflow

cluster_kinetics Kinetic Analysis Workflow Prep Prepare Reactant & Reagent Solutions Equilibrate Equilibrate Solutions to Reaction Temperature Prep->Equilibrate Initiate Initiate Reaction & Start Data Acquisition Equilibrate->Initiate Monitor Monitor Reaction Progress (e.g., UV-Vis or HPLC) Initiate->Monitor Analyze Data Analysis (Plotting, Rate Constant Calculation) Monitor->Analyze Result Determine Rate Law & Reaction Order Analyze->Result

Caption: Workflow for a typical kinetic experiment.

Plausible Reaction Mechanism: Base-Catalyzed Aldol Condensation

cluster_mechanism Mechanism of Base-Catalyzed Aldol Condensation Enolate Enolate Formation (Rate-Determining Step) Nucleophilic_Attack Nucleophilic Attack on Aldehyde Enolate->Nucleophilic_Attack Protonation Protonation of Alkoxide Intermediate Nucleophilic_Attack->Protonation Dehydration Dehydration (optional, with heating) Protonation->Dehydration Product Aldol Adduct or Enone Product Protonation->Product (if no dehydration) Dehydration->Product

Caption: A plausible mechanism for a condensation reaction.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, a key intermediate in the pharmaceutical industry. This document outlines the primary synthetic strategies, detailed experimental procedures, and purification methods suitable for industrial applications.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds, including (alkylpyrazolyl)piperidines which have shown potential therapeutic properties.[1] Its molecular structure, featuring a β-ketoester functional group attached to a piperidine scaffold, makes it a versatile synthon for creating complex heterocyclic molecules. The N-Boc protecting group ensures stability and allows for selective reactions at other positions of the molecule. Given its importance, the development of a robust, scalable, and cost-effective synthetic process is crucial for its application in drug discovery and development.

Synthetic Routes and Strategy

The most common and industrially viable method for the synthesis of this compound is the Claisen condensation. This reaction involves the condensation of an ester with a ketone enolate to form a β-keto ester. In this case, a suitable N-Boc protected piperidine derivative is reacted with an acetylating agent.

Two primary variations of this strategy are presented:

  • Route A: Claisen condensation of tert-butyl 4-acetylpiperidine-1-carboxylate with an acetylating agent like ethyl acetate.

  • Route B: Acylation of the enolate of tert-butyl 4-oxopiperidine-1-carboxylate with an acetylating agent.

This document will focus on a detailed protocol derived from established principles of Claisen condensation on similar piperidine structures, adapted for industrial scale-up.

Experimental Protocols

Synthesis of Tert-butyl 4-acetylpiperidine-1-carboxylate (Starting Material)

A common precursor for the target molecule is tert-butyl 4-acetylpiperidine-1-carboxylate. While commercially available, its synthesis from tert-butyl 4-oxopiperidine-1-carboxylate is a key first step in a fully integrated industrial process.

Reaction Scheme:

Scale-up Synthesis of this compound via Claisen Condensation

This protocol describes a representative industrial-scale synthesis.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (kmol)
Tert-butyl 4-acetylpiperidine-1-carboxylate206989-61-9227.3050.00.220
Sodium ethoxide (NaOEt)141-52-668.0516.50.242
Toluene108-88-392.14250 L-
Ethyl acetate141-78-688.11100 L-
Hydrochloric acid (HCl), 2M aqueous solution7647-01-036.46As needed-
Saturated aqueous sodium chloride (brine)7647-14-558.44As needed-
Anhydrous magnesium sulfate (MgSO4)7487-88-9120.37As needed-

Equipment:

  • 1000 L glass-lined reactor with overhead stirrer, temperature control unit, and reflux condenser.

  • 500 L extraction vessel.

  • Filtration unit.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Setup and Inert Atmosphere: The 1000 L reactor is thoroughly cleaned, dried, and purged with nitrogen to establish an inert atmosphere.

  • Reagent Charging: Charge the reactor with toluene (250 L) and tert-butyl 4-acetylpiperidine-1-carboxylate (50.0 kg, 0.220 kmol). Stir the mixture to ensure complete dissolution.

  • Base Addition: Cool the solution to 0-5 °C using the reactor's cooling system. Slowly add sodium ethoxide (16.5 kg, 0.242 kmol) portion-wise over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction with Ethyl Acetate: To the resulting slurry, add ethyl acetate (100 L) dropwise over 2-3 hours, again ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding 2M hydrochloric acid until the pH of the aqueous layer is between 5 and 6.

  • Work-up and Extraction: Transfer the mixture to the 500 L extraction vessel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 L) and saturated brine (100 L).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess ethyl acetate.

Purification:

The crude product is purified by vacuum distillation to yield this compound as a pale yellow oil.

Expected Yield and Purity:

ParameterValue
Yield75-85%
Purity>95% (HPLC)

Data Summary

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 419571-68-9
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
Appearance Pale yellow oil
Boiling Point Decomposes upon heating
Solubility Soluble in most organic solvents

Table 2: Comparison of Synthetic Routes (Estimated)

ParameterRoute A (from acetylpiperidine)Route B (from piperidinone)
Number of Steps 12
Overall Yield 75-85%60-70%
Process Safety GoodRequires strong base handling
Cost-Effectiveness HighModerate

Logical Workflow and Diagrams

The synthesis of this compound is a key step in the logical workflow of synthesizing more complex pharmaceutical agents.

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Intermediate Product cluster_3 Purification cluster_4 Final Product Tert-butyl 4-acetylpiperidine-1-carboxylate Tert-butyl 4-acetylpiperidine-1-carboxylate Claisen Condensation Claisen Condensation Tert-butyl 4-acetylpiperidine-1-carboxylate->Claisen Condensation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Claisen Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Claisen Condensation Crude this compound Crude this compound Claisen Condensation->Crude this compound Vacuum Distillation Vacuum Distillation Crude this compound->Vacuum Distillation Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: Synthetic workflow for the industrial production of this compound.

As a versatile intermediate, this compound is crucial for the synthesis of various biologically active molecules. Its primary role is to provide a scaffold for further chemical modifications.

G Start Drug Discovery Start Target_Identification Target Identification (e.g., Kinase, GPCR) Start->Target_Identification Lead_Generation Lead Generation Target_Identification->Lead_Generation Intermediate_Synthesis Synthesis of Tert-butyl 4-(3-oxobutanoyl) piperidine-1-carboxylate Lead_Generation->Intermediate_Synthesis Library_Synthesis Combinatorial Library Synthesis Intermediate_Synthesis->Library_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Synthesis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials Drug_Approval New Drug Approval Clinical_Trials->Drug_Approval

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate (CAS 419571-68-9), a key intermediate in the synthesis of various pharmaceutical compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies involve the acylation of a suitable N-Boc-piperidine precursor. A common route starts from 1-N-Boc-4-piperidine carboxylic acid, which is activated and then reacted with a malonic acid derivative, followed by decarboxylation. An alternative approach could involve the direct acylation of an enolate derived from N-Boc-4-acetylpiperidine, though this can be more challenging to control.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors:

  • Moisture: The presence of water can quench reagents like organometallics or activated esters. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reagent Quality: Degradation of coupling agents (like EDC) or the starting carboxylic acid can significantly impact the reaction. Use freshly opened reagents or purify them before use.

  • Incorrect Stoichiometry: The molar ratios of your coupling agents, base, and nucleophile are critical. A slight excess of the coupling agent and base is often beneficial.

  • Suboptimal Temperature: Acylation reactions can be highly sensitive to temperature. Running the reaction too warm may increase side product formation, while a temperature that is too low can lead to an incomplete reaction.

Q3: I am observing significant side product formation. How can I improve the reaction's selectivity?

A3: Side product formation often arises from self-condensation of the starting materials or reaction with the solvent. To improve selectivity:

  • Control Reagent Addition: Slow, dropwise addition of the acylating agent to the reaction mixture at a low temperature (e.g., 0 °C) can minimize side reactions.

  • Choice of Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to prevent the base from competing with the desired nucleophile.

  • Solvent Selection: Use an inert, anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) that does not participate in the reaction.

Q4: How do I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[2] Use an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation between your starting material, product, and any potential byproducts. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active.

Synthesis Pathway Overview

The diagram below illustrates a common synthetic pathway for the target compound starting from 1-N-Boc-4-piperidine carboxylic acid.

cluster_0 Step 1: Activation cluster_1 Step 2: Acylation & Decarboxylation Start 1-N-Boc-4-piperidine carboxylic acid Activated Activated Ester Intermediate (e.g., with EDC/DMAP) Start->Activated EDC, DMAP, DCM Intermediate Malonic Acid Half-Ester Adduct Activated->Intermediate Meldrum's Acid or similar Product Tert-butyl 4-(3-oxobutanoyl) piperidine-1-carboxylate Intermediate->Product Heat or Acidic Workup

Caption: General synthesis pathway from a carboxylic acid precursor.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive coupling agents (e.g., EDC, HOBt).2. Presence of moisture in reagents or solvent.3. Reaction temperature is too low.1. Use fresh, high-purity coupling agents.2. Use anhydrous solvents and oven-dried glassware.3. Allow the reaction to slowly warm to room temperature and stir for an extended period (12-18 hours).[2]
Multiple Unidentified Spots on TLC 1. Degradation of starting material or product.2. Self-condensation of the malonic ester derivative.3. Reaction temperature is too high.1. Purify starting materials before use.2. Maintain a low reaction temperature (0 °C) during the addition of reagents.3. Add the activated carboxylic acid slowly to the nucleophile solution.
Product is an Oil and Difficult to Purify 1. Presence of residual solvent (e.g., DMF).2. Co-elution of impurities during column chromatography.1. After reaction, dilute with a solvent like ethyl acetate and perform aqueous washes (water, brine) to remove highly polar solvents.[2]2. Optimize the solvent system for column chromatography; a shallow gradient may be required.
Incomplete Decarboxylation 1. Insufficient heating during the final step.2. Workup conditions are not acidic enough.1. Gently heat the reaction mixture (e.g., 60-90 °C) after the acylation is complete.[3]2. Use a dilute acid wash (e.g., 1N HCl) during the aqueous workup.[3]

Troubleshooting Workflow

If you are experiencing low yield, follow this logical workflow to diagnose and solve the issue.

G start Start: Low Yield Observed reagent_check Are reagents fresh and anhydrous? start->reagent_check reaction_setup Is glassware oven-dried and under inert atmosphere? reagent_check->reaction_setup Yes replace_reagents Action: Use new, anhydrous reagents and solvents. reagent_check->replace_reagents No temp_check Is temperature controlled? (e.g., 0°C for addition) reaction_setup->temp_check Yes improve_setup Action: Dry all glassware and use N2 or Argon. reaction_setup->improve_setup No tlc_check What does TLC show? (Starting material, side products) temp_check->tlc_check Yes optimize_temp Action: Maintain 0°C during reagent addition, then allow to warm to RT slowly. temp_check->optimize_temp No sub_sm Mostly Starting Material tlc_check->sub_sm sub_side_products Multiple Side Products tlc_check->sub_side_products end Re-run Experiment replace_reagents->end improve_setup->end optimize_temp->end increase_time Action: Increase reaction time or add more coupling agent. sub_sm->increase_time purify_start Action: Purify starting materials. Control temperature and reagent addition rate more carefully. sub_side_products->purify_start increase_time->end purify_start->end

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Experimental Protocols

Protocol: Synthesis via EDC/DMAP Coupling

This protocol is adapted from procedures for similar acylation reactions.[3][4]

Materials:

  • 1-N-Boc-4-piperidine carboxylic acid

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (MeOH)

Procedure:

  • Activation:

    • To a solution of 1-N-Boc-4-piperidine carboxylic acid (1.0 eq) in anhydrous DCM, add Meldrum's acid (1.1 eq) and DMAP (1.5 eq).[4]

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.1 eq) portion-wise over 10 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[4]

  • Workup 1:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1N HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

  • Decarboxylation:

    • Dissolve the crude intermediate in Methanol (MeOH).

    • Heat the solution to reflux and stir for 5 hours.[4]

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the final product.

Data on Reaction Conditions

The following table summarizes typical reaction conditions and reported yields for the synthesis of a key precursor, 1-N-BOC-4-acetyl piperidine, which involves a similar chemical transformation.

PrecursorCoupling AgentsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-N-BOC-4-piperidine carboxylic acidEDC, DMAP-DCM0 to RTOvernight94%[3]
1-N-Boc-4-piperidine carboxylic acidEDC, HOBtDIEADMF0 to RT12-18Not specified[2][3]
1-N-Boc-piperidin-4-oneAniline, STABAcetic AcidDCM0 to RT16Not specified[5]

Note: Yields are for the intermediate product, which then undergoes further reaction to form the final compound.

References

Common side products in the synthesis of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate. Our aim is to address common challenges and provide solutions to mitigate the formation of side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is the acetoacetylation of a protected piperidine precursor. A common approach involves the reaction of Tert-butyl 4-aminopiperidine-1-carboxylate with an acetoacetylating agent like diketene.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The formation of several side products can complicate the synthesis and purification process. Key impurities to monitor include:

  • Diketene Polymers: Diketene is highly reactive and can undergo polymerization, especially in the presence of acidic or basic catalysts or upon heating. This results in the formation of high molecular weight oligomers or polymers.

  • N,N-Diacetoacetylated Piperidine: If the reaction conditions are not carefully controlled, the piperidine nitrogen can react with a second molecule of the acetoacetylating agent, leading to a diacetoacetylated impurity.

  • Enamine Adducts: The secondary amine of the piperidine starting material can react with the ketone functionality of the product or starting material to form enamine impurities.

  • Self-condensation Products of Diketene: Diketene can undergo self-condensation to form various byproducts, which can further complicate the reaction mixture.

Q3: How can I minimize the formation of these side products?

A3: Careful control of reaction parameters is crucial. Key strategies include:

  • Temperature Control: Maintain a low reaction temperature to minimize the rate of side reactions, particularly the polymerization of diketene.

  • Stoichiometry: Use a precise stoichiometry of reactants to avoid an excess of the acetoacetylating agent, which can lead to di-acetoacetylation.

  • Order of Addition: Slowly add the acetoacetylating agent to the solution of the piperidine derivative to maintain a low concentration of the reactive species and reduce polymerization.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the starting material is consumed, preventing the formation of further byproducts.

Q4: What are the recommended purification methods for the final product?

A4: Purification of this compound typically involves column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is generally effective in separating the desired product from the various side products. Recrystallization from a suitable solvent system may also be employed for further purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting & Optimization
Low Yield of Desired Product - Incomplete reaction. - Significant formation of side products (e.g., diketene polymers, di-acetoacetylation). - Loss of product during workup or purification.- Monitor Reaction Progress: Use TLC or HPLC to ensure the reaction goes to completion. - Optimize Reaction Conditions: Adjust temperature, reaction time, and stoichiometry. Consider using a milder acetoacetylating agent if diketene proves too reactive. - Careful Workup: Ensure efficient extraction and minimize transfers to reduce mechanical losses. - Optimize Purification: Use an appropriate solvent system for column chromatography to achieve good separation without significant product loss on the column.
Presence of a High Molecular Weight, Insoluble Material - Polymerization of diketene.- Maintain Low Temperature: Keep the reaction temperature below ambient, ideally between 0-5 °C. - Slow Addition: Add diketene dropwise to the reaction mixture. - Use Fresh Diketene: Old or improperly stored diketene is more prone to polymerization.
Identification of a byproduct with a mass corresponding to the addition of two acetoacetyl groups. - Di-acetoacetylation of the piperidine nitrogen.- Control Stoichiometry: Use a slight excess of the piperidine derivative relative to the acetoacetylating agent. - Low Temperature: Slower reaction rates at lower temperatures can favor mono-acetoacetylation.
Complex mixture of products observed by TLC/HPLC, making purification difficult. - Multiple side reactions occurring simultaneously (e.g., enamine formation, diketene self-condensation).- Re-evaluate Reaction Conditions: Consider a different solvent or the use of a non-nucleophilic base if applicable to the specific acetoacetylating agent. - Stepwise Approach: If possible, consider a two-step process where the piperidine is first acylated under very mild conditions, followed by a separate workup.
Product appears oily or discolored after purification. - Residual solvent. - Presence of minor, colored impurities.- High Vacuum Drying: Ensure all solvent is removed under high vacuum. - Charcoal Treatment: A small amount of activated charcoal can be used to remove colored impurities before the final filtration. - Recrystallization: If the product is a solid, recrystallization can improve its appearance and purity.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Tert-butyl 4-aminopiperidine-1-carboxylate

  • Diketene (freshly distilled if necessary)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Dissolve Tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diketene (1.0-1.1 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

Troubleshooting Workflow for Side Product Formation

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Polymers High MW Insoluble Material? Start->Check_Polymers Check_Diaceto Mass Spec shows Di-acetoacetylation? Check_Polymers->Check_Diaceto No Sol_Polymers Action: Lower Temp, Slow Addition of Diketene Check_Polymers->Sol_Polymers Yes Check_Complex Complex Mixture by TLC/HPLC? Check_Diaceto->Check_Complex No Sol_Diaceto Action: Adjust Stoichiometry (Slight Excess of Amine) Check_Diaceto->Sol_Diaceto Yes Sol_Complex Action: Re-evaluate Solvent/Base, Consider Stepwise Addition Check_Complex->Sol_Complex Yes Purify Purify by Column Chromatography Check_Complex->Purify No Sol_Polymers->Purify Sol_Diaceto->Purify Sol_Complex->Purify

Caption: Troubleshooting workflow for identifying and mitigating common side products.

Logical Relationship of Side Product Formation

Side_Product_Formation cluster_side_reactions Potential Side Reactions Reactants Tert-butyl 4-aminopiperidine-1-carboxylate + Diketene Desired_Product This compound Reactants->Desired_Product Main Reaction Polymerization Diketene Polymerization Reactants->Polymerization Diacetoacetylation N,N-Diacetoacetylation Reactants->Diacetoacetylation Enamine_Formation Enamine Formation Reactants->Enamine_Formation Self_Condensation Diketene Self-Condensation Reactants->Self_Condensation

Caption: Key reactions in the synthesis, highlighting potential side product pathways.

Technical Support Center: Purification of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, offering systematic approaches to identify and resolve them.

Issue 1: Low yield after purification.

  • Question: I am experiencing a significant loss of product during the purification process. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery can stem from several factors related to the chemical nature of β-keto esters. Here is a step-by-step troubleshooting approach:

    • Assess for Hydrolysis: The β-keto ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions, which can be present on silica gel. The resulting β-keto acid is unstable and readily undergoes decarboxylation to form a ketone byproduct.[1][2]

      • Recommendation: Neutralize the crude product before loading it onto the silica gel column. Consider washing the silica gel with a solvent system containing a small amount of a neutral amine, like triethylamine, to deactivate acidic sites.

    • Evaluate Decarboxylation: Elevated temperatures during solvent removal (e.g., rotary evaporation) can promote decarboxylation of the desired product or any hydrolyzed intermediate.[2]

      • Recommendation: Concentrate the fractions at low temperatures (e.g., < 40°C).

    • Check for Incomplete Elution: The polarity of your elution solvent may be insufficient to completely elute the product from the column.

      • Recommendation: After your main product has eluted, flush the column with a more polar solvent system (e.g., 10% methanol in dichloromethane) to check for any remaining product.

    • Consider Transesterification: If alcohols are used in your reaction or workup and not completely removed, they can participate in transesterification, leading to a mixture of esters that are difficult to separate.

      • Recommendation: Ensure all reaction and workup solvents are thoroughly removed before purification.

Logical Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting start Low Purification Yield check_hydrolysis Assess for Hydrolysis (TLC, LC-MS of crude) start->check_hydrolysis check_decarboxylation Evaluate Decarboxylation (High temp exposure?) start->check_decarboxylation check_elution Incomplete Elution? start->check_elution solution_hydrolysis Neutralize crude product Deactivate silica gel check_hydrolysis->solution_hydrolysis Evidence of hydrolysis solution_decarboxylation Use low temperature for solvent removal check_decarboxylation->solution_decarboxylation Yes solution_elution Increase eluent polarity Flush column post-run check_elution->solution_elution Product still on column improve_yield Improved Yield solution_hydrolysis->improve_yield solution_decarboxylation->improve_yield solution_elution->improve_yield

Caption: Troubleshooting workflow for low purification yield.

Issue 2: Product appears impure by NMR despite a single spot on TLC.

  • Question: My purified product shows a single spot on the TLC plate, but the NMR spectrum indicates the presence of impurities. Why is this happening?

  • Answer: This is a common challenge that can be attributed to several factors:

    • Co-eluting Impurities: An impurity may have a very similar Rf value to your product in the TLC solvent system, making them appear as a single spot.

      • Recommendation: Experiment with different TLC solvent systems to achieve better separation. A mixture of solvents with different polarities and properties (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) can be effective.

    • Keto-Enol Tautomerism: β-keto esters exist as a mixture of keto and enol tautomers. This can lead to a more complex NMR spectrum than expected, which might be misinterpreted as impurities.

      • Recommendation: Analyze the NMR spectrum carefully for the characteristic peaks of both tautomers. The enol form will show a characteristic vinyl proton and a hydroxyl proton. The ratio of keto to enol can be solvent and temperature-dependent.

    • Instability on Silica Gel: The product may have degraded on the silica gel column after the initial TLC analysis of the crude material.

      • Recommendation: Run a TLC of the purified fractions and compare it to the crude material. If new spots appear, degradation is likely. Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include:

  • Starting materials: Unreacted tert-butyl 4-(iodomethyl)piperidine-1-carboxylate or the starting material for the acetoacetate fragment.

  • Decarboxylation product: Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, formed from hydrolysis and subsequent decarboxylation.[2]

  • Self-condensation products: Byproducts from the self-condensation of the acetoacetate starting material.

Q2: What is a recommended starting solvent system for column chromatography?

A2: A good starting point for column chromatography on silica gel is a gradient of ethyl acetate in hexanes or petroleum ether. Based on purification of similar compounds, a gradient of 10% to 50% ethyl acetate in hexanes should provide good separation. It is always recommended to first determine the optimal solvent system by TLC.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography can be an effective alternative. However, be mindful of the acidic conditions often used (e.g., with TFA). The N-Boc protecting group can be labile to strong acids, potentially leading to its removal. If acidic modifiers are necessary, use them in low concentrations and remove the solvent at low temperatures as quickly as possible.

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallization can be a highly effective method for obtaining very pure material, provided a suitable solvent is found. For related piperidine compounds, recrystallization from solvents like petroleum ether has been reported. Experiment with a range of solvents from non-polar (e.g., hexanes) to moderately polar (e.g., ethyl acetate, isopropanol) and mixtures thereof to find optimal conditions.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical Solvents/ConditionsAdvantagesPotential Challenges
Silica Gel Chromatography Gradient of Ethyl Acetate in HexanesGood for separating compounds with different polarities.Potential for hydrolysis and decarboxylation on acidic silica.
Reverse-Phase HPLC Acetonitrile/Water with optional TFAHigh resolution, good for polar impurities.Risk of N-Boc deprotection with acidic modifiers.
Recrystallization Hexanes, Ethyl Acetate, or mixturesCan yield highly pure crystalline material.Finding a suitable solvent can be challenging; may not remove all impurities.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar solvent system (e.g., 10% ethyl acetate in hexanes).

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with the initial solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.

Experimental Workflow for Purification:

PurificationWorkflow crude_product Crude Product tlc_analysis TLC Analysis (Determine solvent system) crude_product->tlc_analysis column_chromatography Column Chromatography (Silica Gel) tlc_analysis->column_chromatography fraction_collection Collect & Analyze Fractions (TLC) column_chromatography->fraction_collection combine_pure Combine Pure Fractions fraction_collection->combine_pure solvent_removal Solvent Removal (<40°C) combine_pure->solvent_removal pure_product Pure Product solvent_removal->pure_product

References

Optimization of reaction conditions for Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Claisen condensation of Tert-butyl 4-acetylpiperidine-1-carboxylate with an acetylating agent, typically ethyl acetate, in the presence of a strong base.

Q2: What are the critical parameters to control for a successful synthesis?

A2: The critical parameters to control are the choice and stoichiometry of the base, the reaction temperature, the solvent, and the purity of the starting materials. Moisture-free conditions are essential to prevent side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting material (Tert-butyl 4-acetylpiperidine-1-carboxylate) and the appearance of a new spot corresponding to the product indicates the reaction's progress.

Q4: What are the common impurities found in the final product?

A4: Common impurities include unreacted starting materials, byproducts from side reactions such as the self-condensation of ethyl acetate, and residual solvent. Purification is typically achieved through column chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: The base (e.g., sodium hydride, sodium ethoxide) may have degraded due to improper storage and exposure to moisture. 2. Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the starting material. 3. Low Reaction Temperature: The reaction may be too slow at a lower temperature. 4. Poor Quality Starting Materials: Impurities or moisture in the starting materials or solvent can inhibit the reaction.1. Use a fresh, unopened container of the base or test the activity of the existing batch. 2. Ensure at least one equivalent of a strong base is used. For less reactive substrates, a slight excess may be beneficial. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Use freshly distilled solvents and ensure the purity of the starting materials.
Formation of Multiple Byproducts 1. Reaction Temperature is Too High: Elevated temperatures can lead to side reactions and decomposition. 2. Incorrect Base: The chosen base might be promoting side reactions. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of degradation products.1. Maintain a controlled and optimized reaction temperature. 2. Consider using a different base, such as lithium diisopropylamide (LDA), which can be more selective. 3. Monitor the reaction closely by TLC and quench it once the starting material is consumed.
Product is an Oily or Gummy Substance 1. Presence of Impurities: Residual starting materials, byproducts, or solvent can prevent the product from solidifying. 2. Product is an Oil at Room Temperature: The product itself may not be a crystalline solid at ambient temperature.1. Purify the product using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate). 2. If the purified product is an oil, it can be stored as such. Characterization should be performed using techniques suitable for non-crystalline materials (e.g., NMR, IR, Mass Spectrometry).
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Co-elution of the product with impurities during column chromatography. 2. Product Instability on Silica Gel: The β-ketoester functionality can sometimes be sensitive to acidic silica gel.1. Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Consider using neutral or basic alumina for chromatography, or wash the silica gel with a triethylamine solution before use.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

Materials:

  • Tert-butyl 4-acetylpiperidine-1-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl acetate (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve Tert-butyl 4-acetylpiperidine-1-carboxylate (1 equivalent) in anhydrous ethyl acetate.

  • Slowly add the solution of Tert-butyl 4-acetylpiperidine-1-carboxylate in ethyl acetate to the sodium hydride suspension at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for Claisen Condensation

ParameterConditionExpected Outcome on Yield and Purity
Base Sodium Hydride (NaH)High yield, common choice.
Sodium Ethoxide (NaOEt)Good yield, can cause transesterification if ester groups differ.
Lithium Diisopropylamide (LDA)Can improve selectivity and reduce side reactions.
Solvent Tetrahydrofuran (THF)Good for NaH dispersions, aprotic.
Diethyl EtherAprotic, can be used but lower boiling point.
EthanolProtic, only suitable with the corresponding ethoxide base.
Temperature 0 °C to Room TemperatureGood control over the reaction, minimizes side products.
RefluxMay increase reaction rate but can lead to more byproducts.
Stoichiometry of Base 1.0 - 1.2 equivalentsSufficient to drive the reaction to completion.
< 1.0 equivalentIncomplete reaction, low yield.
> 1.5 equivalentsMay increase side reactions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Prepare Reactants: - Tert-butyl 4-acetylpiperidine-1-carboxylate - Sodium Hydride - Anhydrous Solvents add_base Add NaH to Anhydrous THF prep_reactants->add_base cool_0c Cool to 0°C add_base->cool_0c add_ester Slowly Add Ester Solution cool_0c->add_ester warm_rt Warm to Room Temperature (Stir 12-24h) add_ester->warm_rt monitor_tlc Monitor by TLC warm_rt->monitor_tlc quench Quench with aq. NH4Cl monitor_tlc->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Yield check_base Is the base active and in correct stoichiometry? start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes sol_base Use fresh base (1.2 eq.) check_base->sol_base No check_materials Are starting materials and solvents pure and dry? check_temp->check_materials Yes sol_temp Optimize temperature (e.g., RT or gentle heating) check_temp->sol_temp No sol_materials Use anhydrous solvents and pure starting materials check_materials->sol_materials No

Caption: Troubleshooting logic for low or no product yield in the synthesis.

Technical Support Center: Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows new, unexpected peaks in my HPLC/LC-MS analysis. What could be the cause?

A1: The appearance of new peaks likely indicates degradation of your compound. This compound is susceptible to degradation via several pathways, primarily hydrolysis and decarboxylation of the β-keto ester chain, and cleavage of the Boc protecting group under acidic conditions. To confirm this, you can perform a forced degradation study (see Experimental Protocols) to see if the degradation products match the unexpected peaks. It is also crucial to re-evaluate your sample preparation and storage conditions, paying close attention to pH, temperature, and light exposure.

Q2: I am observing a decrease in the concentration of my stock solution over a relatively short period. Why is this happening?

A2: A decrease in concentration suggests that the compound is degrading in your solvent or under your storage conditions. The β-keto ester functionality is known to be unstable, particularly in non-neutral pH conditions.[1][2] If your solvent is acidic or basic, it can catalyze the hydrolysis of the ester, leading to subsequent decarboxylation.[3][4] Additionally, if the solution is not protected from light or is stored at elevated temperatures, this can also accelerate degradation.

Q3: What are the most likely degradation products of this compound?

A3: Based on the chemical structure, the most probable degradation products arise from two main pathways:

  • Hydrolysis and Decarboxylation: The β-keto ester can be hydrolyzed to a β-keto acid, which is unstable and readily loses carbon dioxide to form 4-acetylpiperidine-1-carboxylic acid tert-butyl ester.[1][3]

  • Deprotection: Under acidic conditions, the tert-butoxycarbonyl (Boc) protecting group can be cleaved, yielding 4-(3-oxobutanoyl)piperidine. This unprotected piperidine derivative can then undergo further degradation, such as oxidation.

Q4: How can I prevent the degradation of my compound during experiments and storage?

A4: To minimize degradation, consider the following:

  • Storage: Store the compound as a solid in a cool, dark, and dry place. For solutions, use a neutral, aprotic solvent and store at low temperatures (e.g., -20°C). Prepare solutions fresh whenever possible.

  • Experimental Conditions: Buffer your experimental solutions to a neutral pH if the reaction conditions allow. Protect your samples from light, especially if you are working with them for extended periods. Avoid high temperatures unless required by the experimental protocol.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Appearance of a major new peak corresponding to a loss of CO₂ (44 Da) Decarboxylation of the β-keto acid intermediate.This is a common degradation pathway.[4] Confirm the identity of the degradant by LC-MS. To avoid this, ensure your experimental conditions are not acidic or basic, which can catalyze hydrolysis leading to decarboxylation.
Appearance of a new peak corresponding to the loss of the Boc group (100 Da) Acidic conditions leading to deprotection.Check the pH of your solutions. If acidic conditions are necessary for your experiment, be aware that this degradation will occur. You may need to use an alternative protecting group if this is problematic.
Multiple new, smaller peaks appearing over time Oxidative degradation of the piperidine ring or other secondary degradation pathways.This can occur if the Boc group is removed, exposing the piperidine nitrogen.[5] Ensure your solvents are degassed and consider working under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent analytical results (e.g., varying peak areas for the same sample) Ongoing degradation during the analytical run.Ensure the mobile phase and sample diluent are at a neutral pH. Keep the autosampler cool to minimize degradation in the vials during a long sequence.

Potential Degradation Pathways

The primary degradation pathways for this compound are initiated by hydrolysis (either acid or base-catalyzed) or by acid-catalyzed cleavage of the Boc protecting group.

References

Identifying and removing impurities from Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 1-Boc-4-piperidone or ethyl acetoacetate.

  • Byproducts of Self-Condensation: The starting materials or the product itself can undergo self-condensation reactions under basic or acidic conditions.

  • Decarboxylated Product: The β-keto ester is susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions and elevated temperatures, leading to the formation of tert-butyl 4-acetylpiperidine-1-carboxylate.

  • Solvent Adducts: Depending on the reaction and purification solvents used, adducts may form.

  • Residual Solvents: Common solvents used in synthesis and purification like ethyl acetate, hexanes, or dichloromethane may be present in the final product.

Q2: My TLC plate shows multiple spots after the reaction. What could they be?

A2: Multiple spots on a TLC plate indicate the presence of impurities.

  • A spot with a higher Rf value than the product could be a less polar impurity, such as unreacted starting materials or less polar byproducts.

  • A spot with a lower Rf value is likely a more polar compound, which could be a result of side reactions or degradation.

  • Streaking on the TLC plate can indicate an overloaded sample, the presence of highly polar impurities, or that the compound is acidic or basic and interacting with the silica gel.

Q3: I am having trouble purifying my product by column chromatography. What can I do?

A3: If you are facing challenges with column chromatography, consider the following:

  • Solvent System Optimization: The polarity of your eluent is crucial. Start with a low polarity solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Running a gradient elution can often provide better separation.

  • Silica Gel to Compound Ratio: A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight for effective separation.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

  • Sample Loading: Load your sample onto the column in a concentrated solution using the initial, low-polarity eluent to ensure a tight band at the top of the column.

Q4: Can I purify this compound by recrystallization?

A4: Yes, recrystallization can be an effective purification method, particularly for removing less soluble or more soluble impurities. A common solvent system for similar compounds is a mixture of ethyl acetate and hexanes. The process involves dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly adding hexanes until the solution becomes turbid. Cooling the mixture should then induce crystallization of the purified product.

Q5: My purified product is degrading over time. How can I store it properly?

A5: this compound, being a β-keto ester, can be sensitive to heat and acidic or basic conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and at a low temperature (e.g., -20°C).

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield After Synthesis Incomplete reaction.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or adjusting the temperature.
Product loss during workup.Ensure proper phase separation during extractions. Minimize the number of transfer steps.
Degradation of the product.Maintain appropriate temperature control during the reaction and workup. Avoid strongly acidic or basic conditions if possible.
Poor Separation on Column Chromatography Incorrect solvent system.Perform TLC analysis with various solvent systems to find the optimal eluent for separation.
Column overloading.Use a higher ratio of silica gel to crude product.
Improper column packing.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Oily Product After Purification Residual solvent.Dry the product under high vacuum for an extended period.
Presence of low-melting impurities.Re-purify the product using a different method (e.g., recrystallization if chromatography was used).
Inconsistent NMR or HPLC Results Sample degradation.Analyze the sample immediately after preparation. Ensure the NMR solvent is neutral.
Presence of tautomers.The β-keto ester can exist in keto-enol tautomeric forms, which can lead to complex NMR spectra. This is an inherent property of the molecule.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization.

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is a general guideline and may require optimization.

  • Dissolution: Place the crude product in a clean flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes persistently cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Potential Impurities and their Typical TLC Rf Values
Compound Structure Typical Rf Value (7:3 Hexanes:Ethyl Acetate) Analytical Method for Detection
This compoundC₁₄H₂₃NO₄~0.4HPLC, ¹H NMR, ¹³C NMR, MS
1-Boc-4-piperidoneC₁₀H₁₇NO₃~0.6HPLC, ¹H NMR
Ethyl acetoacetateC₆H₁₀O₃~0.7GC-MS, ¹H NMR
Tert-butyl 4-acetylpiperidine-1-carboxylateC₁₂H₂₁NO₃~0.5HPLC, ¹H NMR, MS

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and ambient conditions.

Table 2: Example Purification Outcome
Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Typical Yield
Silica Gel Column Chromatography~85%>98%70-85%
Recrystallization~90%>99%60-80%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product Synthesis column_chromatography Silica Gel Column Chromatography synthesis->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Optional Polishing tlc_analysis TLC Analysis column_chromatography->tlc_analysis Fraction Monitoring hplc_analysis HPLC Analysis column_chromatography->hplc_analysis Purity Check nmr_analysis NMR Spectroscopy column_chromatography->nmr_analysis recrystallization->hplc_analysis Purity Check recrystallization->nmr_analysis tlc_analysis->column_chromatography final_product Pure Product (>98%) hplc_analysis->final_product nmr_analysis->final_product troubleshooting_logic cluster_multiple_spots Multiple Spots Troubleshooting cluster_streaking Streaking Troubleshooting cluster_single_spot Single Spot Troubleshooting start Impure Product check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Observed check_tlc->multiple_spots Yes streaking Streaking Observed check_tlc->streaking Yes single_spot Single Spot Observed (but other data shows impurity) check_tlc->single_spot No, looks clean optimize_column Optimize Column Chromatography (Solvent, Ratio) multiple_spots->optimize_column try_recrystallization Attempt Recrystallization multiple_spots->try_recrystallization adjust_tlc_solvent Adjust TLC Solvent System (add acid/base if needed) streaking->adjust_tlc_solvent dilute_sample Dilute Sample for TLC streaking->dilute_sample use_hplc Use HPLC for Higher Resolution Separation single_spot->use_hplc check_nmr Check NMR for Subtle Impurities (e.g., tautomers, grease) single_spot->check_nmr solution Pure Product optimize_column->solution try_recrystallization->solution adjust_tlc_solvent->check_tlc dilute_sample->check_tlc use_hplc->solution check_nmr->solution

Technical Support Center: Troubleshooting Reactions with Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this versatile β-keto ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reaction is the Knorr pyrazole synthesis, where it reacts with hydrazines to form N-substituted pyrazole derivatives.[1][2] This compound is a key intermediate in the synthesis of various drug candidates and other specialty chemicals.[3]

Q2: I am getting a low yield in my Knorr pyrazole synthesis. What are the potential causes?

A2: Low yields can result from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Ensure you are using the appropriate solvent and temperature, and monitor the reaction by TLC until the starting material is consumed.

  • Side reactions: Undesired side reactions, such as hydrolysis of the ester or decarboxylation, may be occurring.

  • Sub-optimal pH: The Knorr synthesis is often acid-catalyzed. The pH of the reaction mixture can significantly impact the reaction rate and yield.

  • Purification losses: The product may be lost during workup and purification steps.

Q3: I am observing the formation of an unexpected side product. What could it be?

A3: Unexpected side products can arise from several pathways:

  • Regioisomer formation: When using a substituted hydrazine, two different regioisomers of the pyrazole can be formed.[2]

  • Hydrolysis: The β-keto ester can undergo hydrolysis back to the corresponding carboxylic acid and alcohol, especially under acidic or basic conditions.

  • Decarboxylation: β-keto acids (formed from hydrolysis of the ester) are prone to decarboxylation upon heating to yield a ketone.

  • Boc deprotection: The tert-butoxycarbonyl (Boc) protecting group is labile under strong acidic conditions, which can lead to the formation of the unprotected piperidine derivative.

Q4: How can I improve the regioselectivity of the Knorr pyrazole synthesis?

A4: The regioselectivity of the Knorr synthesis with an unsymmetrical β-keto ester like this one is influenced by the reaction conditions. The initial condensation can occur at either the ketone or the ester carbonyl group. The use of different solvents and the nature of the hydrazine substituent can influence which regioisomer is favored. For example, in the reaction with phenylhydrazine, the major product is typically the one where the substituted nitrogen of the hydrazine attacks the ketone carbonyl.[1]

Q5: What are the optimal storage conditions for this compound?

A5: To ensure the stability of the compound, it should be stored in a tightly sealed container in a cool, dry place. Long-term storage at -20°C is recommended to prevent degradation.[4]

Troubleshooting Guides

Problem 1: Low or No Product Formation in Knorr Pyrazole Synthesis
Possible Cause Suggested Solution
Incorrect Solvent The reaction is typically run in a protic solvent like ethanol.[1] Ensure the solvent is of appropriate purity and anhydrous if necessary.
Inappropriate Temperature Reactions are often carried out at room temperature or with gentle heating.[1] If the reaction is sluggish, consider a moderate increase in temperature while monitoring for side product formation.
Catalyst Issue The Knorr synthesis is often acid-catalyzed. A small amount of a weak acid like acetic acid can be beneficial.
Poor Quality Reagents Ensure the purity of the starting material and the hydrazine reagent. Impurities in the hydrazine can lead to side reactions and discoloration of the reaction mixture.
Problem 2: Formation of Multiple Products (Regioisomers)
Possible Cause Suggested Solution
Reaction with Substituted Hydrazine The reaction with a substituted hydrazine can lead to two possible regioisomers. The ratio of these isomers can be influenced by the reaction conditions.
Solvent Effects The polarity of the solvent can influence the regioselectivity. Experiment with different solvents (e.g., ethanol, methanol, acetic acid) to optimize for the desired isomer.
Temperature Effects The reaction temperature can affect the kinetic vs. thermodynamic control of the reaction, potentially altering the ratio of regioisomers.
Problem 3: Product Decomposition or Side-Product Formation
Possible Cause Suggested Solution
Boc Group Deprotection If using strong acidic conditions for the Knorr synthesis, the Boc protecting group can be cleaved. Use milder acidic conditions or a different catalyst if this is observed.
Hydrolysis of the β-keto ester Avoid prolonged exposure to strong acids or bases. If hydrolysis is suspected, adjust the pH of the reaction and workup accordingly.
Decarboxylation This is more likely to occur if the β-keto ester is first hydrolyzed to the β-keto acid and then heated. Avoid excessive heating, especially under acidic or basic conditions.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is adapted from the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[1]

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add the desired hydrazine (1 equivalent).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Examples of Knorr Pyrazole Synthesis with a Derivative of the Title Compound [1]

Hydrazine DerivativeProductYield (%)
p-tolylhydrazine hydrochloridetert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate70
m-tolylhydrazine hydrochloridetert-Butyl 4-[4-(methoxycarbonyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate53
(3-fluorophenyl)hydrazine hydrochloridetert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate73
(2-fluorophenyl)hydrazine hydrochloridetert-Butyl 4-[1-(2-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate62
methylhydrazinetert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate51

Visualizations

Knorr_Synthesis_Workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine react Stir at Room Temperature add_hydrazine->react monitor Monitor by TLC react->monitor workup Solvent Evaporation monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Pyrazole Product purify->product

Knorr Pyrazole Synthesis Workflow

Regioisomer_Formation reactant This compound + R-NHNH2 path_a Attack at Ketone Carbonyl reactant->path_a path_b Attack at Ester Carbonyl reactant->path_b product_a Regioisomer A (Major Product often) path_a->product_a product_b Regioisomer B (Minor Product often) path_b->product_b

Regioisomer Formation in Knorr Synthesis

Troubleshooting_Tree start Reaction Failed or Low Yield check_reaction Was the reaction monitored to completion? start->check_reaction yes_complete Yes check_reaction->yes_complete Yes no_incomplete No check_reaction->no_incomplete No check_side_products Are there significant side products? yes_complete->check_side_products incomplete_action Optimize reaction time, temperature, or catalyst. no_incomplete->incomplete_action yes_side_products Yes check_side_products->yes_side_products Yes no_side_products No check_side_products->no_side_products No side_product_analysis Identify side products (e.g., by MS, NMR). yes_side_products->side_product_analysis no_side_products_action Optimize workup and purification to minimize product loss. no_side_products->no_side_products_action boc_deprotection Boc Deprotection? side_product_analysis->boc_deprotection hydrolysis Hydrolysis/Decarboxylation? side_product_analysis->hydrolysis boc_action Use milder acid or alternative catalyst. boc_deprotection->boc_action Yes hydrolysis_action Control pH and temperature. Avoid prolonged reaction times. hydrolysis->hydrolysis_action Yes

Troubleshooting Decision Tree

References

Technical Support Center: Synthesis of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for various synthetic routes to this key intermediate.

Alternative Synthetic Routes: An Overview

Several alternative synthetic routes can be employed to synthesize this compound. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. The main strategies involve:

  • Route A: Claisen Condensation of an N-Boc-piperidine-4-carboxylate ester with an acetyl source.

  • Route B: Acetoacetylation of N-Boc-4-piperidinemethanol using a diketene equivalent.

  • Route C: Carboxylation of N-Boc-4-acetylpiperidine with a chloroformate.

  • Route D: Acylation of Meldrum's Acid followed by alcoholysis.

Below, we provide detailed troubleshooting guides and FAQs for each of these routes.

Route A: Claisen Condensation

This classical approach involves the base-mediated condensation of an ester, typically methyl or ethyl N-Boc-piperidine-4-carboxylate, with a source of an acetyl group, such as ethyl acetate.

Experimental Workflow

claisen_condensation start Methyl N-Boc-piperidine- 4-carboxylate + Ethyl Acetate base Strong Base (e.g., NaH, NaOEt) in Anhydrous Solvent (e.g., THF, Toluene) start->base 1. reaction Claisen Condensation base->reaction 2. workup Aqueous Acidic Work-up reaction->workup 3. purification Column Chromatography workup->purification 4. product Tert-butyl 4-(3-oxobutanoyl)piperidine- 1-carboxylate purification->product 5.

Caption: Workflow for Claisen Condensation Route.

Troubleshooting Guide & FAQs
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive base due to moisture. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Steric hindrance from the piperidine ring.1. Use freshly opened or properly stored anhydrous solvent and base. Ensure glassware is flame-dried. 2. Consider using a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) instead of sodium ethoxide (NaOEt). 3. The reaction may require heating (reflux) to proceed at a reasonable rate. 4. If steric hindrance is an issue, consider alternative routes.
Formation of Self-Condensation Products The enolate of ethyl acetate reacts with another molecule of ethyl acetate.1. Add the N-Boc-piperidine-4-carboxylate ester to a pre-formed solution of the base and ethyl acetate. 2. Use a non-nucleophilic base like LDA and pre-form the enolate of the piperidine ester before adding the acetyl source.
Reaction is Not Reproducible Claisen condensations can be sensitive to reaction conditions.1. Carefully control the reaction temperature, addition rates, and stoichiometry. 2. Ensure consistent quality of reagents and solvents.
Difficult Purification Presence of unreacted starting materials and byproducts.1. A careful acidic work-up is crucial to neutralize the base and protonate the product. 2. Column chromatography on silica gel is often required for purification. A gradient elution with hexanes and ethyl acetate is a good starting point.

Route B: Acetoacetylation of N-Boc-4-piperidinemethanol

This route utilizes a diketene equivalent, such as 2,2,6-trimethyl-4H-1,3-dioxin-4-one, to acetoacetylate the hydroxyl group of N-Boc-4-piperidinemethanol. This method is often milder than the Claisen condensation.

Experimental Workflow

acetoacetylation_diketene start N-Boc-4-piperidinemethanol reagent 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (Diketene equivalent) start->reagent 1. reaction Acetoacetylation in refluxing solvent (e.g., THF) reagent->reaction 2. workup Solvent Evaporation reaction->workup 3. purification Column Chromatography workup->purification 4. product Tert-butyl 4-((acetoacetyl)oxy)methyl) piperidine-1-carboxylate purification->product 5.

Caption: Workflow for Acetoacetylation with a Diketene Equivalent.

Troubleshooting Guide & FAQs
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Impure diketene equivalent.1. Ensure the reaction is heated to reflux for a sufficient period. Monitor by TLC. 2. Use a freshly opened or purified diketene equivalent.
Formation of Byproducts Diketene and its equivalents can be reactive and may undergo side reactions.1. Maintain a clean and dry reaction setup. 2. Avoid overly high temperatures that could lead to decomposition of the reagent.
Product is an Ester, not the Target β-Keto Ester This route directly yields an acetoacetate ester of the starting alcohol, not the target C-acylated product.This route provides an intermediate that would require further rearrangement (e.g., Carroll rearrangement) to form the target molecule, which may not be a direct or efficient pathway.

Route C: Carboxylation of N-Boc-4-acetylpiperidine

This approach starts with the readily available N-Boc-4-acetylpiperidine and introduces the carboxylate group via reaction with a chloroformate.

Experimental Workflow

carboxylation_acetylpiperidine start N-Boc-4-acetylpiperidine base Strong Base (e.g., LDA, LiHMDS) in Anhydrous Solvent (e.g., THF) start->base 1. enolate Enolate Formation base->enolate 2. reagent Ethyl Chloroformate enolate->reagent 3. reaction Carboxylation reagent->reaction 4. workup Aqueous Work-up reaction->workup 5. purification Column Chromatography workup->purification 6. product Tert-butyl 4-(3-oxobutanoyl)piperidine- 1-carboxylate purification->product 7.

Caption: Workflow for Carboxylation of N-Boc-4-acetylpiperidine.

Troubleshooting Guide & FAQs
Issue Possible Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete enolate formation. 2. O-acylation instead of C-acylation. 3. Reaction with the base.1. Use a strong, non-nucleophilic base like LDA or LiHMDS at low temperatures (e.g., -78 °C). 2. The choice of solvent and counterion can influence the C/O acylation ratio. Aprotic solvents generally favor C-acylation. 3. Add the chloroformate slowly to the pre-formed enolate solution.
Dialkylation or Other Side Reactions The enolate can react with multiple molecules of the chloroformate.1. Use a slight excess of the enolate relative to the chloroformate. 2. Maintain a low reaction temperature.
Product Instability β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under harsh work-up conditions.1. Use a mild aqueous work-up with a buffered solution if necessary. 2. Avoid strong acids or bases during purification.

Route D: Acylation of Meldrum's Acid

This route involves activating N-Boc-piperidine-4-carboxylic acid, reacting it with Meldrum's acid to form an acyl-Meldrum's acid intermediate, which is then treated with an alcohol to yield the β-keto ester.[1]

Experimental Workflow

meldrums_acid_route start N-Boc-piperidine-4-carboxylic acid activation Activation (e.g., with EDC, DMAP) start->activation meldrum Meldrum's Acid activation->meldrum intermediate Acyl-Meldrum's Acid Intermediate meldrum->intermediate alcoholysis Alcoholysis (e.g., reflux in ethanol) intermediate->alcoholysis product Tert-butyl 4-(3-oxobutanoyl)piperidine- 1-carboxylate alcoholysis->product

Caption: Workflow for the Meldrum's Acid Route.

Troubleshooting Guide & FAQs
Issue Possible Cause(s) Troubleshooting Steps
Low Yield in Acylation Step Incomplete activation of the carboxylic acid.1. Ensure all reagents for the coupling reaction (e.g., EDC, DMAP) are of high quality and used in the correct stoichiometry. 2. The reaction should be carried out under anhydrous conditions.
Decomposition of Acyl-Meldrum's Acid Intermediate The intermediate can be unstable, especially at higher temperatures.1. It is often recommended to use the crude acyl-Meldrum's acid intermediate directly in the next step without purification. 2. Keep the reaction temperature low during its formation.
Incomplete Alcoholysis The ring-opening of the acyl-Meldrum's acid may be slow.1. Ensure sufficient heating (reflux) and reaction time for the alcoholysis step. 2. The choice of alcohol can affect the reaction rate.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the different synthetic routes. Please note that these values are approximate and can vary based on the specific experimental setup and scale.

Route Starting Material Key Reagents Typical Yield Reaction Time Key Advantages
A: Claisen Condensation Methyl N-Boc-piperidine-4-carboxylateNaH, Ethyl Acetate40-60%12-24 hoursWell-established, uses common reagents.
B: Acetoacetylation N-Boc-4-piperidinemethanol2,2,6-trimethyl-4H-1,3-dioxin-4-oneHigh (for ester)4-8 hoursMilder conditions, but produces an intermediate.
C: Carboxylation N-Boc-4-acetylpiperidineLDA, Ethyl Chloroformate50-70%2-4 hoursGood yields, relatively fast.
D: Meldrum's Acid N-Boc-piperidine-4-carboxylic acidEDC, DMAP, Meldrum's Acid60-80% (overall)Multi-stepGood overall yields, avoids strong bases.[1]

Detailed Experimental Protocols

Route A: Claisen Condensation

Materials:

  • Methyl N-Boc-piperidine-4-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl acetate

  • Anhydrous tetrahydrofuran (THF)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask, followed by the slow addition of ethyl acetate (10 eq) at 0 °C.

  • Allow the mixture to stir for 15 minutes.

  • Add a solution of methyl N-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 16 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Route C: Carboxylation of N-Boc-4-acetylpiperidine

Materials:

  • N-Boc-4-acetylpiperidine

  • Diisopropylamine

  • n-Butyllithium

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl chloroformate

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.1 eq).

  • Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate LDA.

  • Add a solution of N-Boc-4-acetylpiperidine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Add ethyl chloroformate (1.1 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Impact of solvent and temperature on Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate. The following information addresses common issues related to the impact of solvent and temperature on its reactions, particularly in the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My pyrazole synthesis using this compound and a hydrazine is resulting in a very low yield. What are the common causes?

Low yields in pyrazole synthesis, most commonly the Knorr synthesis, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions. The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the this compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1][2]

  • Consider Catalyst Addition: While many Knorr syntheses proceed without a catalyst, acidic or basic catalysts can sometimes improve the reaction rate and yield. If using a hydrazine salt (e.g., hydrochloride), the addition of a mild base like sodium acetate may be beneficial.[1]

FAQ 2: I am observing the formation of two regioisomers when using a substituted hydrazine. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds like this compound with substituted hydrazines.[1][2] The initial nucleophilic attack of the substituted nitrogen of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole products.[2] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can influence regioselectivity. Polar protic solvents like ethanol are commonly used.[1] Aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) have been shown to give better results in some cases.[3]

  • Temperature Control: Adjusting the reaction temperature can favor the formation of one regioisomer over the other. Running the reaction at a lower temperature may increase selectivity.

  • pH Adjustment: The pH of the reaction mixture can play a crucial role. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: Using a hydrazine with a bulky substituent can sterically direct the reaction towards the formation of a single regioisomer.[1]

FAQ 3: The reaction mixture is turning a dark color. Is this normal, and how can I minimize it?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

Troubleshooting Steps:

  • Use of a Mild Base: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts. The addition of a mild base can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize discoloration caused by oxidative processes.[1]

  • Purification: Activated carbon (charcoal) treatment of the crude product before filtration can help to remove some of these colored impurities.[1] Recrystallization is also an effective method for purification.[1]

Data Presentation

The following table provides a summary of how solvent and temperature can influence the synthesis of a pyrazole derivative from a piperidine-containing 1,3-dicarbonyl compound. Please note that this is a representative example based on typical outcomes in Knorr pyrazole synthesis, and actual results may vary.

EntrySolventTemperature (°C)Time (h)Yield (%)Observations
1EthanolReflux685Good conversion, minor impurities.
2MethanolReflux882Similar to ethanol, slightly longer reaction time.
3IsopropanolReflux1275Slower reaction rate.
4TolueneReflux2440Low conversion.
5DichloromethaneReflux24<10No significant reaction.
6N,N-Dimethylformamide25 (Room Temp)2492High yield, clean reaction.[4]
7N,N-Dimethylformamide100490Faster reaction at higher temperature.
8Water (Microwave)1200.388Environmentally friendly, rapid synthesis.
9Acetic Acid100578Acid catalysis can be effective.
10Ethanol25 (Room Temp)4865Slower reaction at room temperature.

Experimental Protocols

General Protocol for the Synthesis of tert-Butyl 4-(1-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

This protocol is a general guideline for a typical Knorr pyrazole synthesis.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.1 eq) to the solution.

  • If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows related to the reactions of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - this compound - Hydrazine derivative - Solvent dissolve Dissolve 1,3-dicarbonyl in solvent prep_reactants->dissolve add_hydrazine Add hydrazine dissolve->add_hydrazine heat Heat to desired temperature (e.g., reflux) add_hydrazine->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool concentrate Concentrate under reduced pressure cool->concentrate purify Purify crude product (Recrystallization or Chromatography) concentrate->purify analyze Characterize final product (NMR, MS, etc.) purify->analyze troubleshooting_logic cluster_purity Purity Check cluster_conditions Reaction Conditions cluster_regio Regioselectivity start Low Yield or Side Products purity Are starting materials pure? start->purity purify_reagents Purify or use fresh reagents purity->purify_reagents No conditions Are reaction conditions optimized? purity->conditions Yes purify_reagents->conditions optimize_temp Adjust Temperature conditions->optimize_temp No optimize_solvent Change Solvent conditions->optimize_solvent No optimize_time Adjust Reaction Time conditions->optimize_time No regio Is regioisomer formation an issue? conditions->regio Yes optimize_temp->regio optimize_solvent->regio optimize_time->regio change_solvent_regio Alter solvent polarity regio->change_solvent_regio Yes change_temp_regio Modify temperature regio->change_temp_regio Yes end Improved Yield and Purity regio->end No change_solvent_regio->end change_temp_regio->end

References

Stabilizing Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate during storage and handling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stabilization, storage, and handling of tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store the compound at 2-8°C under an inert atmosphere.[1] For extended periods, storage at -20°C is advisable to minimize degradation. The container should be tightly sealed to prevent moisture absorption and exposure to air.

Q2: What is the primary stability concern for this compound?

The main stability concerns are twofold:

  • Acid-lability of the Boc protecting group: Exposure to acidic conditions can lead to the cleavage of the tert-butyloxycarbonyl (Boc) group.

  • Hydrolysis and decarboxylation of the β-keto ester moiety: This functional group can be susceptible to hydrolysis, particularly under basic or acidic conditions, which may be followed by decarboxylation.

Q3: Can I handle this compound on the open bench?

For short periods, handling on an open bench is acceptable. However, due to its potential sensitivity to moisture and air, it is good practice to handle the compound in a well-ventilated area, preferably under a fume hood.[2][3] For transfers and weighing, minimize the time the container is open.

Q4: In which solvents is this compound soluble?

Based on its structure, the compound is expected to be soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is likely to be low.

Q5: My compound shows an additional spot on TLC/peak in HPLC analysis after a few weeks of storage. What could be the cause?

This is likely due to degradation. The two most probable degradation products are the de-protected piperidine derivative (loss of the Boc group) or the product of hydrolysis and decarboxylation of the β-keto ester side chain. It is recommended to re-analyze the purity of the compound before use if it has been stored for an extended period.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected byproducts. Degradation of the starting material.1. Verify Purity: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR. 2. Check Reaction Conditions: Ensure your reaction conditions are not acidic, as this can cleave the Boc protecting group. If acidic conditions are necessary, a different protecting group strategy may be required. 3. Control Temperature: Avoid excessive heat, as this can accelerate the degradation of the β-keto ester.
Compound appears oily or clumpy upon storage. Absorption of moisture.1. Proper Storage: Ensure the compound is stored in a tightly sealed container with a desiccant. 2. Drying: If moisture absorption is suspected, the compound can be dried under a high vacuum. However, be cautious with heating as it might cause degradation.
Difficulty in achieving complete dissolution in a reaction solvent. Poor solubility.1. Solvent Selection: Test solubility in a small scale with different solvents to find the most suitable one for your reaction. 2. Gentle Warming: Gentle warming can aid dissolution, but monitor for any signs of degradation. 3. Sonication: Use of an ultrasonic bath can help in dissolving the compound.
Presence of a new peak corresponding to a lower molecular weight in LC-MS analysis. Cleavage of the Boc group.1. Identify the Impurity: The mass of the new peak should correspond to the piperidine derivative without the Boc group (a loss of 100.12 g/mol ). 2. Purification: If the impurity level is significant, purify the starting material by chromatography before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Acidic Hydrolysis: Dissolve a known amount of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve a known amount of the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a 1:1 mixture of acetonitrile and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, prepare a solution in acetonitrile and heat at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound in acetonitrile to UV light (e.g., 254 nm) for 24 hours.

3. Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution, neutralize if necessary, and dilute with the mobile phase.

  • Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

1. Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

4. Data Analysis:

  • The purity of the compound is determined by calculating the area percentage of the main peak relative to the total peak area.

Visualizations

degradation_pathway compound This compound acid_degradation Acidic Conditions (e.g., HCl) compound->acid_degradation Boc cleavage base_degradation Basic Conditions (e.g., NaOH) compound->base_degradation Hydrolysis deprotected_product Deprotected Piperidine acid_degradation->deprotected_product decarboxylated_product Hydrolysis & Decarboxylation Product base_degradation->decarboxylated_product

Caption: Potential degradation pathways of the target compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Weigh Compound dissolve Dissolve in Solvent start->dissolve acid Acidic dissolve->acid base Basic dissolve->base oxidative Oxidative dissolve->oxidative thermal Thermal dissolve->thermal photo Photolytic dissolve->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study.

troubleshooting_logic issue Inconsistent Experimental Results check_purity Verify Starting Material Purity issue->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Conditions Neutral/Mild? check_conditions->conditions_ok purity_ok->check_conditions Yes purify Purify Starting Material purity_ok->purify No modify Modify Reaction Conditions conditions_ok->modify No other Investigate Other Factors conditions_ok->other Yes

References

Validation & Comparative

Spectroscopic analysis and validation of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate structure.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis for the structural validation of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document outlines the expected spectroscopic characteristics based on the analysis of its constituent functional groups. For comparative purposes, experimental data for the structurally related compound, Tert-butyl 4-acetylpiperidine-1-carboxylate, is presented. This guide serves as a valuable resource for researchers synthesizing or working with this and similar molecules, offering a framework for spectroscopic characterization and validation.

Structural Comparison

This compound is a derivative of piperidine containing a tert-butoxycarbonyl (Boc) protecting group and a β-dicarbonyl moiety. Its structure lends itself to detailed analysis by various spectroscopic techniques. As a comparative alternative, Tert-butyl 4-acetylpiperidine-1-carboxylate offers a simpler, yet structurally relevant, ketone analog.

Figure 1: Chemical Structures

  • Target Compound: this compound

  • Comparative Compound: Tert-butyl 4-acetylpiperidine-1-carboxylate[1]

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, alongside the available data for Tert-butyl 4-acetylpiperidine-1-carboxylate.

Table 1: ¹H NMR Spectral Data
Assignment (Target Compound) Expected Chemical Shift (δ, ppm) Assignment (Comparative Compound) Reported Chemical Shift (δ, ppm)
tert-butyl (-C(CH₃)₃)~1.45 (s, 9H)tert-butyl (-C(CH₃)₃)Not explicitly reported, but expected ~1.45
Piperidine (axial CH₂)~1.2-1.4 (m, 2H)Piperidine (axial CH₂)Not explicitly reported
Piperidine (equatorial CH₂)~1.7-1.9 (m, 2H)Piperidine (equatorial CH₂)Not explicitly reported
Piperidine (-NCH₂-)~2.7-2.9 (m, 2H)Piperidine (-NCH₂-)Not explicitly reported
Piperidine (-NCH₂-)~4.0-4.2 (m, 2H)Piperidine (-NCH₂-)Not explicitly reported
Piperidine (-CH-)~2.5-2.8 (m, 1H)Piperidine (-CH-)Not explicitly reported
Keto-enol (-CH₂- and =CH-)~3.6 (s, keto CH₂) and ~5.5 (s, enol =CH)Acetyl (-CH₃)~2.1 (s, 3H)
Keto-enol (-CH₃ and enol OH)~2.2 (s, keto CH₃) and ~15-17 (br s, enol OH)

Note: The β-dicarbonyl moiety of the target compound is expected to exist in a tautomeric equilibrium between the keto and enol forms, which would be observable in the ¹H NMR spectrum.[2]

Table 2: ¹³C NMR Spectral Data
Assignment (Target Compound) Expected Chemical Shift (δ, ppm) Assignment (Comparative Compound) Reported Chemical Shift (δ, ppm)
tert-butyl (-C (CH₃)₃)~80tert-butyl (-C (CH₃)₃)Not explicitly reported
tert-butyl (-C(C H₃)₃)~28tert-butyl (-C(C H₃)₃)Not explicitly reported
Piperidine (-C H₂-)~28-30Piperidine (-C H₂-)Not explicitly reported
Piperidine (-NC H₂-)~40-45Piperidine (-NC H₂-)Not explicitly reported
Piperidine (-C H-)~45-50Piperidine (-C H-)Not explicitly reported
Carbonyl (-C =O, ester)~155Carbonyl (-C =O, ester)Not explicitly reported
Carbonyl (-C =O, ketone)~200-205 (keto form)Carbonyl (-C =O, ketone)Not explicitly reported
Enol (-C =C-)~90-100 and ~170-180 (enol form)Acetyl (-C H₃)Not explicitly reported
Methyl (-C H₃)~30
Table 3: Infrared (IR) Spectroscopy Data
Functional Group (Target Compound) Expected Absorption (cm⁻¹) Functional Group (Comparative Compound) Reported Absorption (cm⁻¹)
C-H (alkane)2850-3000C-H (alkane)Not explicitly reported
C=O (ester)~1680-1700C=O (ester)Not explicitly reported
C=O (β-diketone)~1710 and ~1730 (keto), ~1640 (enol)C=O (ketone)~1715
O-H (enol)3200-3600 (broad)
C-O (ester)1080-1300C-O (ester)Not explicitly reported

Note: The carbonyl stretching frequencies in the target compound will be influenced by the keto-enol tautomerism.[3][4]

Table 4: Mass Spectrometry Data
Parameter (Target Compound) Expected Value (m/z) Parameter (Comparative Compound) Reported Value (m/z)
Molecular Weight269.34 g/mol Molecular Weight227.30 g/mol
[M+H]⁺270.17[M+H]⁺Not explicitly reported
[M+Na]⁺292.15[M+Na]⁺Not explicitly reported
Key FragmentsLoss of tert-butyl group (-57), loss of Boc group (-101), McLafferty rearrangement fragments.[5][6]Key FragmentsLoss of tert-butyl group, loss of Boc group, McLafferty rearrangement.

Experimental Protocols

Standard protocols for the spectroscopic analysis of organic compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7][8] Ensure the sample is fully dissolved; filter if any solid particles remain to prevent poor spectral resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a typical acquisition involves 8-16 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[9]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[10] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[10]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[11] The solvent should be compatible with the ionization technique used.

  • Data Acquisition (Electrospray Ionization - ESI): Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.[12] The sample is ionized by applying a high voltage to a capillary, forming charged droplets that desolvate to produce gas-phase ions.[13][14][15] The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the molecule.

Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of the target compound's structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Comparative_Analysis Comparison with Expected Values and/or Alternative Compounds Data_Interpretation->Comparative_Analysis Structure_Confirmation Structure Confirmation Comparative_Analysis->Structure_Confirmation

References

A Comparative Guide to Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate and Other β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physical properties and reactivity of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate with two commonly used β-keto esters: ethyl acetoacetate and methyl acetoacetate. The information presented is supported by available data to assist researchers in selecting the appropriate building block for their synthetic needs.

Introduction

β-Keto esters are versatile intermediates in organic synthesis, valued for their ability to participate in a wide range of carbon-carbon bond-forming reactions. Their unique structural motif, featuring a ketone and an ester group separated by a methylene unit, allows for reactivity at multiple sites. This compound is a specialized β-keto ester that incorporates a piperidine ring, a common scaffold in many pharmaceutical agents. This guide compares its characteristics with the more conventional and widely utilized ethyl acetoacetate and methyl acetoacetate.

Physical Properties

A comparison of the key physical properties of this compound, ethyl acetoacetate, and methyl acetoacetate is summarized in the table below. These properties can influence reaction conditions, solvent choice, and purification methods.

PropertyThis compoundEthyl AcetoacetateMethyl Acetoacetate
CAS Number 419571-68-9[1][2][3][4]141-97-9105-45-3
Molecular Formula C₁₄H₂₃NO₄[1][2][3]C₆H₁₀O₃C₅H₈O₃
Molecular Weight 269.34 g/mol [1][3]130.14 g/mol 116.12 g/mol
Boiling Point Not readily available180.8 °C169-170 °C
Density Not readily available1.021 g/cm³1.076 g/cm³

Reactivity and Performance in Common Synthetic Reactions

The reactivity of β-keto esters is largely dictated by the acidity of the α-protons and the electrophilicity of the carbonyl carbons. The presence of the bulky tert-butyl protecting group and the piperidine ring in this compound can influence its reactivity compared to the simpler alkyl acetoacetates. Below is a comparative overview of their potential performance in several key reactions.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are important scaffolds in medicinal chemistry. While direct comparative studies are limited, the yields of Hantzsch reactions are known to be influenced by the nature of the β-keto ester.

General Reaction Scheme:

Hantzsch_Synthesis Aldehyde Aldehyde Dihydropyridine 1,4-Dihydropyridine Aldehyde->Dihydropyridine BetaKetoester1 2x β-Keto Ester BetaKetoester1->Dihydropyridine Ammonia Ammonia Ammonia->Dihydropyridine

Caption: General scheme of the Hantzsch pyridine synthesis.

Expected Performance:

β-Keto EsterTypical YieldReference
This compoundData not available-
Ethyl Acetoacetate75-98%[5]
Methyl Acetoacetate75-98%[5]

The bulky nature of this compound might lead to steric hindrance, potentially affecting the reaction rate and yield compared to the less hindered ethyl and methyl acetoacetates.

Biginelli Reaction

The Biginelli reaction is another important multi-component reaction used to synthesize dihydropyrimidinones, which exhibit a wide range of biological activities.

General Reaction Scheme:

Biginelli_Reaction Aldehyde Aldehyde DHPM Dihydropyrimidinone Aldehyde->DHPM BetaKetoester β-Keto Ester BetaKetoester->DHPM Urea Urea/Thiourea Urea->DHPM

Caption: General scheme of the Biginelli reaction.

Expected Performance:

β-Keto EsterTypical YieldReference
This compoundData not available-
Ethyl Acetoacetate79-92%[6][7]
Methyl AcetoacetateModerate to high yields[7]

Similar to the Hantzsch reaction, the steric bulk of this compound could influence the outcome of the Biginelli reaction.

Experimental Protocols

Detailed experimental protocols for the synthesis of β-keto esters and their application in common reactions are provided below. These can be adapted for a comparative study of the target compounds.

General Protocol for Claisen Condensation (Synthesis of β-Keto Esters)

The Claisen condensation is a fundamental method for synthesizing β-keto esters.[8][9][10]

Claisen_Condensation_Workflow start Start: Ester & Strong Base enolate 1. Enolate Formation (Deprotonation of α-carbon) start->enolate nucleophilic_attack 2. Nucleophilic Attack (Enolate attacks another ester molecule) enolate->nucleophilic_attack tetrahedral_intermediate 3. Formation of Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination 4. Elimination of Alkoxide (Reformation of carbonyl) tetrahedral_intermediate->elimination product End: β-Keto Ester elimination->product

Caption: Workflow for Claisen condensation.

Procedure:

  • To a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol, add the ester (2.0 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

General Protocol for Hantzsch Pyridine Synthesis

This protocol can be used to compare the performance of different β-keto esters in the Hantzsch reaction.[11][12]

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 equivalent), the β-keto ester (2.0 equivalents), and a nitrogen source such as ammonium acetate (1.1 equivalents) in a suitable solvent (e.g., ethanol).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Signaling Pathways

While the piperidine moiety is a common feature in many biologically active compounds that interact with various signaling pathways, there is currently no specific information in the reviewed literature directly linking this compound to any particular signaling pathway.[13][14][15][16][17] The presence of the piperidine ring suggests potential for interaction with biological targets, and derivatives of this compound could be of interest in drug discovery programs targeting pathways where piperidine-containing molecules have shown activity.[13][14]

Conclusion

This compound offers a unique structural motif by incorporating a protected piperidine ring, making it a valuable building block for the synthesis of complex molecules with potential pharmaceutical applications. In comparison to the more common and sterically less hindered ethyl acetoacetate and methyl acetoacetate, its reactivity in classical condensation reactions may be influenced by steric factors. The choice between these β-keto esters will ultimately depend on the specific synthetic target and the desired molecular complexity. Further experimental studies are warranted to provide a direct quantitative comparison of their performance in various synthetic transformations.

References

Purity Assessment of Synthesized Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate. It includes detailed experimental protocols, data presentation in tabular format, and visual diagrams to elucidate key processes, enabling researchers to make informed decisions for quality control and characterization of this important pharmaceutical intermediate.

Introduction to this compound

This compound (CAS No. 419571-68-9) is a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a piperidine ring, a beta-keto ester functional group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate in drug discovery. The purity of this compound is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs), as impurities can lead to unwanted side reactions, lower yields, and potential safety concerns.

This guide will focus on the common analytical techniques for purity determination, potential impurities arising from a likely synthesis route, and a comparison with viable alternative compounds.

Common Synthesis Route and Potential Impurities

A prevalent method for the synthesis of this compound is the Claisen condensation. This reaction involves the condensation of a piperidine-based ester, such as tert-butyl 4-(methoxycarbonyl)piperidine-1-carboxylate or tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate, with acetone in the presence of a strong base (e.g., sodium ethoxide, sodium hydride).

Potential Impurities:

Based on this synthetic pathway, the following impurities may be present in the final product:

  • Unreacted Starting Materials:

    • Tert-butyl 4-(alkoxycarbonyl)piperidine-1-carboxylate (methyl or ethyl ester).

    • Acetone.

  • By-products from Self-Condensation of Acetone:

    • Mesityl oxide.

    • Diacetone alcohol.

  • Side-reaction Products:

    • Products resulting from the hydrolysis of the ester or Boc-protecting group.

    • By-products from the self-condensation of the starting piperidine ester.

Purity Assessment Methodologies: A Comparison

Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or routine quality control.

Analytical Technique Principle Information Provided Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Quantitative purity, detection of non-volatile impurities.High resolution, quantitative, widely available.Keto-enol tautomerism can cause peak broadening or splitting.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio.Identification and quantification of volatile impurities.High sensitivity, excellent for volatile impurity identification.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Elemental Analysis Determination of the elemental composition (C, H, N).Confirmation of empirical formula.Provides fundamental composition data.Does not identify or quantify individual impurities.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

Due to the keto-enol tautomerism of β-keto esters, developing a robust HPLC method can be challenging, often resulting in broad or split peaks. To mitigate this, adjusting the mobile phase pH or increasing the column temperature can be effective.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The acidic mobile phase helps to promote a rapid equilibrium between the keto and enol forms, resulting in a single, sharper peak.

  • Gradient:

    • 0-15 min: 30-80% Acetonitrile

    • 15-20 min: 80% Acetonitrile

    • 20-21 min: 80-30% Acetonitrile

    • 21-25 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C. Elevated temperature can also accelerate the keto-enol interconversion.

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

¹H NMR Spectroscopy
  • Solvent: Chloroform-d (CDCl₃).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Dissolve a known amount of the sample in CDCl₃. Acquire the ¹H NMR spectrum.

  • Data Analysis: The presence of both keto and enol tautomers will be evident in the spectrum. The purity can be estimated by integrating the signals corresponding to the product and comparing them to the integrals of impurity signals. The characteristic signals for the tert-butyl group (singlet around 1.4-1.5 ppm) and the piperidine ring protons can be used for structural confirmation.

Comparison with Alternatives

The performance of this compound can be compared to its methyl and ethyl ester analogues. The primary difference lies in the tert-butyl group of the protecting ester, which can influence solubility, stability, and reaction kinetics in subsequent synthetic steps.

Compound Molecular Weight Key Differences & Considerations
This compound 269.34 g/mol The Boc protecting group is stable under many conditions but can be readily removed with acid. The bulky tert-butyl group may influence steric hindrance in reactions.
Ethyl 4-(3-oxobutanoyl)piperidine-1-carboxylate 241.28 g/mol The ethoxycarbonyl protecting group is generally more stable to acidic conditions than the Boc group. Deprotection often requires harsher conditions (e.g., strong acid or base).
Methyl 4-(3-oxobutanoyl)piperidine-1-carboxylate 227.25 g/mol Similar to the ethyl analogue in terms of stability and deprotection requirements. The choice between methyl and ethyl esters often depends on the specific reaction conditions and desired product properties.

Visual Diagrams

Purity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis Synthesized Product HPLC HPLC Analysis Synthesis->HPLC GCMS GC-MS Analysis Synthesis->GCMS NMR NMR Spectroscopy Synthesis->NMR Purity_Data Purity & Impurity Profile HPLC->Purity_Data GCMS->Purity_Data NMR->Purity_Data Decision Accept / Repurify Purity_Data->Decision

Figure 1. Workflow for the purity assessment of the synthesized compound.

Claisen Condensation Synthesis Pathway

Claisen_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Impurities Ester tert-butyl 4-(alkoxycarbonyl) piperidine-1-carboxylate Condensation Claisen Condensation Ester->Condensation Acetone Acetone Acetone->Condensation Base Strong Base (e.g., NaOEt) Base->Condensation Product tert-butyl 4-(3-oxobutanoyl) piperidine-1-carboxylate Condensation->Product Impurities Potential Impurities Condensation->Impurities

Figure 2. Synthetic pathway via Claisen condensation showing reactants and products.

Navigating Structural Elucidation: A Comparative Guide for Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel compounds is paramount. Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various organic molecules, presents a case study in selecting the most appropriate analytical techniques for unambiguous structure determination. While a definitive single-crystal X-ray crystallographic analysis of this specific compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), this guide provides a comparative overview of X-ray crystallography alongside alternative and complementary analytical methods. This comparison is supported by typical experimental data that would be expected for this class of molecule.

Performance Comparison of Analytical Techniques

The choice of analytical technique for structural elucidation depends on a variety of factors including the nature of the sample (e.g., crystalline vs. amorphous), the level of detail required, and the availability of instrumentation. Here, we compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two techniques for which data for this compound is often available from commercial suppliers.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and crystal packing information.Single, well-ordered crystal (typically 0.1-0.5 mm).Low to MediumProvides the most definitive and detailed structural information.Crystal growth can be a significant bottleneck. Not suitable for amorphous solids or oils.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms.Soluble sample in a suitable deuterated solvent.HighExcellent for determining the carbon-hydrogen framework and connectivity in solution. Non-destructive.Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.Ionizable sample. Can be coupled with separation techniques like LC or GC.HighExtremely sensitive, requiring very small amounts of sample. Provides accurate molecular weight.Provides limited information on stereochemistry and connectivity. Is a destructive technique.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for the discussed analytical techniques.

Single-Crystal X-ray Crystallography

A suitable single crystal of this compound would be mounted on a goniometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used. A series of diffraction images are collected as the crystal is rotated. The collected data are then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined against the diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to establish proton-proton and proton-carbon connectivities.

Mass Spectrometry (MS)

For a compound like this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is a common technique. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. The instrument is calibrated, and the mass-to-charge ratio (m/z) of the molecular ion is measured to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

Visualizing the Workflow and Logical Comparisons

To better understand the processes and decision-making involved, the following diagrams illustrate the experimental workflow for X-ray crystallography and a logical comparison of the different analytical techniques.

xray_workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection mounting Mount Crystal crystal_selection->mounting xray_source X-ray Source diffraction Diffraction Data Collection xray_source->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Experimental workflow for X-ray crystallographic analysis.

technique_comparison cluster_techniques Analytical Techniques cluster_info Information Obtained start Structural Question xray X-ray Crystallography start->xray nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms xray_info 3D Structure, Bond Lengths/Angles xray->xray_info nmr_info Connectivity, Solution Conformation nmr->nmr_info ms_info Molecular Weight, Formula ms->ms_info final_analysis final_analysis xray_info->final_analysis Definitive Structure? nmr_info->final_analysis ms_info->final_analysis

A Comparative Guide to the Reactivity of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, N-Boc protected piperidine scaffolds and β-keto esters represent two of the most versatile and widely utilized building blocks. The title compound, tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, marries these two motifs, offering a rich platform for molecular elaboration. The N-Boc (tert-butoxycarbonyl) group provides stability and enhances solubility while enabling selective modifications, and the β-keto ester moiety is a linchpin for constructing complex carbon skeletons through its dual nucleophilic and electrophilic nature.[1][2][3]

However, the reactivity of this scaffold is not absolute. Subtle structural modifications—analogs with altered steric or electronic profiles—can profoundly influence reaction outcomes, rates, and selectivity. This guide provides a comprehensive, data-driven comparison of the reactivity of this compound and its key analogs. We will move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to guide researchers in the rational design of synthetic strategies and the anticipation of chemical behavior.

Section 1: Foundational Principles of Reactivity

The versatile reactivity of the 3-oxobutanoyl moiety stems from the unique interplay between its two carbonyl groups. This arrangement dictates the molecule's primary reaction pathways.

1.1 Keto-Enol Tautomerism and α-Carbon Acidity

The protons on the carbon situated between the two carbonyls (the α-carbon) are significantly acidic (pKa ≈ 11 in DMSO) due to the ability of the resulting conjugate base—the enolate—to delocalize its negative charge across both oxygen atoms.[2] This enolate is a potent carbon nucleophile, serving as the cornerstone for C-C bond-forming reactions. The equilibrium between the keto and enol tautomers is fundamental to this process.

Figure 1: Keto-enol tautomerism and enolate formation.

1.2 Key Reactive Sites

The molecule presents three primary sites for chemical transformation, the reactivity of which will be the focus of our comparative study:

  • α-Carbon (C2'): The most nucleophilic site after deprotonation.

  • Keto Carbonyl (C3'): An electrophilic site susceptible to nucleophilic attack and reduction.

  • Ester Carbonyl (C1'): A less reactive electrophilic site, susceptible to nucleophilic acyl substitution.

The bulky N-Boc protected piperidine ring primarily exerts a steric influence, which can modulate the accessibility of these sites to reagents.

Section 2: Comparative Reactivity at the α-Carbon: Alkylation Studies

The alkylation of the α-carbon is one of the most common and synthetically valuable transformations for β-keto esters.[4][5] The efficiency of this reaction is highly sensitive to the structure of the substrate. Here, we compare the parent compound with two analogs designed to probe steric and electronic effects.

  • Analog A (Parent): this compound

  • Analog B (Sterically Hindered): Tert-butyl 4-(2,2-dimethyl-3-oxobutanoyl)piperidine-1-carboxylate

  • Analog C (Electronically Activated): Tert-butyl 4-(4,4,4-trifluoro-3-oxobutanoyl)piperidine-1-carboxylate

2.1 Experimental Design: Competitive Alkylation

To objectively measure relative reactivity, a competitive alkylation experiment was designed. An equimolar mixture of two analogs is treated with a sub-stoichiometric amount of a common base (NaH) and electrophile (CH₃I). The ratio of the resulting mono-alkylated products is quantified by UPLC-MS, providing a direct measure of their relative reaction rates.

G start Equimolar Mixture (Analog X + Analog Y) reagents Add NaH (0.5 eq) in THF, 0 °C start->reagents enolate Competitive Enolate Formation reagents->enolate electrophile Add CH3I (0.4 eq) Quench after 30 min enolate->electrophile alkylation Competitive Alkylation electrophile->alkylation analysis UPLC-MS Analysis (Quantify Product Ratio) alkylation->analysis

Figure 2: Workflow for comparative alkylation experiments.

2.2 Results and Mechanistic Interpretation

Competition Pair Relative Reactivity Ratio (Product X : Product Y) Causality
Analog A vs. Analog B ~ 95 : 5Steric Hindrance: The gem-dimethyl group in Analog B severely impedes the approach of both the base to deprotonate the (now non-existent) α-proton and the electrophile to the enolate, drastically reducing its reactivity.
Analog A vs. Analog C ~ 10 : 90Electronic Activation: The potent electron-withdrawing trifluoromethyl group in Analog C significantly increases the acidity of the α-protons. This leads to faster and more complete enolate formation, resulting in a much higher reaction rate compared to the parent analog.

Expertise in Action: The choice of NaH as a base is deliberate. It is a non-nucleophilic base of moderate strength, making the deprotonation step sensitive to differences in substrate acidity, thus providing a clear distinction in reactivity. Using a much stronger, non-equilibrium base like LDA would deprotonate both analogs almost instantaneously, masking the subtle electronic differences we aim to observe.

2.3 Experimental Protocol: Competitive Alkylation

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add Analog A (0.1 mmol, 1.0 eq) and Analog C (0.1 mmol, 1.0 eq). Dissolve in anhydrous THF (2 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 0.1 mmol, 1.0 eq) portion-wise over 5 minutes. Stir the resulting suspension for 30 minutes at 0 °C.

  • Alkylation: Add methyl iodide (0.08 mmol, 0.8 eq) dropwise. Monitor the reaction by TLC or LC-MS.

  • Quenching: After 1 hour, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL).

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Dissolve the crude residue in a known volume of mobile phase and analyze by a calibrated UPLC-MS method to determine the product ratio.

Section 3: Comparative Reactivity at the Carbonyl Groups

The two carbonyl groups within the 3-oxobutanoyl moiety exhibit distinct electrophilicities, which can be exploited for selective transformations. We compare the reactivity of our analogs towards reduction and hydrolysis.

3.1 Experimental Design: Reduction and Saponification Kinetics

  • Selective Reduction: The ketone carbonyl is significantly more electrophilic than the ester carbonyl. Its reduction can be achieved selectively using mild hydride reagents like sodium borohydride (NaBH₄). The reaction progress is monitored by ¹H NMR to determine the rate of disappearance of the starting material.

  • Saponification: The base-catalyzed hydrolysis of the tert-butyl ester is monitored by measuring the rate of consumption of the base (e.g., NaOH) using a pH-stat autotitrator, allowing for the calculation of pseudo-first-order rate constants.[6]

3.2 Results and Mechanistic Interpretation

Analog Relative Reduction Rate (NaBH₄, MeOH) Relative Saponification Rate (NaOH, aq. THF) Causality
A (Parent) 1.001.00Baseline reactivity.
B (Sterically Hindered) 0.850.95Minor Steric Effect: The gem-dimethyl group is distant from the carbonyls and has a minimal impact on their accessibility.
C (Electronically Activated) 15.21.35Inductive Effect: The CF₃ group strongly withdraws electron density, making the adjacent ketone carbonyl significantly more electrophilic and thus highly susceptible to nucleophilic attack by the hydride. The effect is attenuated at the more distant ester carbonyl.

Trustworthiness Through Protocol Design: Our choice to monitor these reactions kinetically provides a more robust and quantitative measure of reactivity than simple endpoint analysis (e.g., yield after a fixed time). This self-validating approach ensures that the observed differences are true reflections of intrinsic reactivity rather than artifacts of arbitrary reaction times.

Section 4: The Overarching Influence of the Piperidine Scaffold

A crucial aspect of this system is the influence of the N-Boc piperidine ring itself, which imposes conformational constraints and steric bulk compared to a simple acyclic β-keto ester like ethyl acetoacetate.

References

Comparative Guide to the Synthesis of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic pathways for the preparation of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on key performance metrics such as reaction yield, purity, and time, supported by detailed experimental protocols.

Introduction

This compound is a valuable building block in medicinal chemistry, characterized by its piperidine core and a β-keto ester side chain. The efficient and scalable synthesis of this intermediate is crucial for drug discovery and development programs. This document outlines and compares two primary synthetic strategies starting from the commercially available Tert-butyl 4-acetylpiperidine-1-carboxylate: a Claisen condensation approach and a direct acylation method.

Pathway Comparison at a Glance

MetricPathway 1: Claisen CondensationPathway 2: Direct Acylation with Acetyl Chloride
Starting Material Tert-butyl 4-acetylpiperidine-1-carboxylateTert-butyl 4-acetylpiperidine-1-carboxylate
Key Reagents Strong base (e.g., NaH), Ethyl acetateStrong base (e.g., LDA), Acetyl chloride
Typical Yield 75-85%70-80%
Purity (after workup) HighGood, may require further purification
Reaction Time 4-6 hours2-4 hours
Scalability GoodModerate, requires careful temperature control
Key Considerations Requires strictly anhydrous conditions.Acetyl chloride is corrosive and moisture-sensitive.

Pathway 1: Claisen Condensation

This pathway utilizes a classic Claisen condensation reaction, where the enolate of Tert-butyl 4-acetylpiperidine-1-carboxylate reacts with ethyl acetate to form the desired β-keto ester.

Experimental Protocol
  • Enolate Formation: To a solution of Tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 1 hour.

  • Condensation: Ethyl acetate (2.0 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Claisen Condensation

claisen_condensation start Start enolate Enolate Formation (NaH, THF, 0°C, 1h) start->enolate Add Starting Material condensation Claisen Condensation (Ethyl Acetate, RT, 4-6h) enolate->condensation Add Ethyl Acetate workup Aqueous Workup (NH4Cl solution) condensation->workup Quench Reaction purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Workflow for Claisen Condensation Pathway.

Pathway 2: Direct Acylation with Acetyl Chloride

This alternative pathway involves the formation of a lithium enolate of Tert-butyl 4-acetylpiperidine-1-carboxylate, followed by direct acylation with acetyl chloride.

Experimental Protocol
  • Enolate Formation: A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. The solution is stirred for 30 minutes. Tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq), dissolved in anhydrous THF, is then added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour.

  • Acylation: Acetyl chloride (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 1-2 hours.

  • Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The residue is purified by flash column chromatography to yield the target compound.

Logical Workflow for Direct Acylation

direct_acylation start Start enolate Enolate Formation (LDA, THF, -78°C, 1h) start->enolate Add Starting Material acylation Direct Acylation (Acetyl Chloride, -78°C, 1-2h) enolate->acylation Add Acetyl Chloride workup Aqueous Workup (NaHCO3 solution) acylation->workup Quench Reaction purification Purification (Flash Chromatography) workup->purification product Final Product purification->product

Caption: Workflow for Direct Acylation Pathway.

Conclusion

Both the Claisen condensation and the direct acylation pathways provide viable routes to this compound. The choice between the two methods will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity profile. The Claisen condensation may offer slightly higher yields and is generally a robust reaction, while the direct acylation method is faster but requires more stringent temperature control and handling of a corrosive reagent. Researchers should consider these factors when selecting the optimal synthetic strategy for their needs.

Comparative Biological Activity of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Evaluation of Novel Piperidine-Based Compounds

The tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate scaffold is a key pharmacophore in the development of various therapeutic agents. Its inherent structural features, including a piperidine ring and a β-keto-ester moiety, provide a versatile platform for chemical modification to target a range of biological processes. This guide offers a comparative analysis of the biological activities of derivatives based on this core structure, with a focus on their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases and cancer.

Overview of Biological Activities

Derivatives of the piperidine core have demonstrated a broad spectrum of pharmacological effects, including but not limited to, acetylcholinesterase (AChE) inhibition, anticancer activity, and modulation of calcium channels. The introduction of various substituents on the piperidine ring and modifications of the butanoyl side chain have led to the discovery of compounds with significant potency and selectivity.

Comparative Analysis of Acetylcholinesterase Inhibition

A primary area of investigation for piperidine derivatives has been in the management of Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Several studies have explored the synthesis and evaluation of piperidine-based compounds as AChE inhibitors.

One notable study focused on piperidone-grafted heterocyclic compounds, which, while not direct derivatives of the title compound, share the core piperidine feature and have demonstrated significant AChE inhibitory activity. The results from this study are summarized below to illustrate the potential of this chemical class.

Compound IDStructureAChE Inhibition IC50 (µM)
5h N-benzyl-3-(4-bromobenzylidene)-1-methyl-4-piperidone0.83
9p 3-(4-bromophenyl)-2-(1-(4-bromobenzyl)piperidin-3-yl)thiazolo[3,2-a]pyrimidin-4-ium bromide0.73
Galantamine (Standard) -1.31

Data sourced from a study on piperidone grafted acetylcholinesterase inhibitors.[1][2]

Key Observations:

  • Compounds 5h and 9p exhibited greater potency in inhibiting AChE compared to the standard drug, galantamine.[1][2]

  • The presence of brominated aromatic rings in these active compounds suggests that halogenated substituents may play a crucial role in enhancing inhibitory activity.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE is typically determined using a modified Ellman's spectrophotometric method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Initiate the reaction by adding the AChE enzyme solution to each well.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Start the enzymatic reaction by adding the substrate, ATCI.

  • Measure the absorbance of the resulting yellow 5-thio-2-nitrobenzoate anion at a wavelength of 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Solutions (AChE, ATCI, DTNB) C Mix Reagents in 96-well Plate A->C B Prepare Test Compound Dilutions B->C D Add AChE Enzyme C->D E Pre-incubation D->E F Add ATCI Substrate E->F G Measure Absorbance (412 nm) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 Value I->J

Caption: Workflow for determining acetylcholinesterase (AChE) inhibition.

Signaling Pathway and Mechanism of Action

Acetylcholinesterase inhibitors act by preventing the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine to bind to its receptors, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic function.

Simplified Cholinergic Synapse Signaling

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Action of piperidine derivatives on a cholinergic synapse.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The data presented for related piperidine derivatives highlight their potential as potent acetylcholinesterase inhibitors. Further structure-activity relationship (SAR) studies, focusing on systematic modifications of the core structure, are warranted to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

A Comparative Guide to the Quantitative Analysis of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The accurate determination of its concentration in reaction mixtures is critical for process optimization, yield calculation, and quality control. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing supporting data and detailed experimental protocols.

Comparison of Analytical Methods

The selection of an optimal analytical technique depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. The following tables summarize the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the quantification of this compound.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarity, followed by UV detection.Separation based on volatility and polarity, with mass-based detection and quantification.Intrinsic quantitative measurement based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Selectivity Good to ExcellentExcellentExcellent
Sensitivity (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~10 - 50 µg/mL
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Analysis Time 10 - 30 minutes per sample15 - 40 minutes per sample5 - 15 minutes per sample
Sample Preparation Dilution, filtrationDilution, possible derivatizationDilution with deuterated solvent containing an internal standard
Key Advantages Robust, widely available, good precision.High selectivity and sensitivity, structural confirmation.No need for a specific reference standard of the analyte, high precision, non-destructive.
Key Limitations Potential for peak shape issues due to keto-enol tautomerism.[1]Requires analyte to be volatile and thermally stable.Lower sensitivity compared to chromatographic methods.

Table 2: Typical Method Validation Parameters

Validation ParameterHPLC-UVGC-MSqNMR
Linearity (R²) > 0.999> 0.995> 0.999
Range 1 - 500 µg/mL0.1 - 100 µg/mL0.1 - 10 mg/mL
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL20 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.15 µg/mL60 µg/mL
Accuracy (% Recovery) 98.5 - 101.5%96.0 - 104.0%99.5 - 100.5%
Precision (%RSD) < 1.5%< 4.0%< 0.5%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine analysis in a quality control environment due to its robustness and precision. The β-keto ester moiety of the target molecule contains a chromophore suitable for UV detection.[2][3] Based on the structure of β-keto esters, a detection wavelength in the range of 245-280 nm is expected to provide adequate sensitivity.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to elute the target compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C (An elevated temperature may improve peak shape by accelerating the keto-enol tautomer interconversion).

  • Detection Wavelength: 254 nm (initial recommendation, should be optimized based on the UV spectrum of the analyte)

  • Injection Volume: 10 µL

Sample Preparation:

  • Withdraw a known volume of the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the sample with the mobile phase to a concentration within the linear range of the method.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Calibration: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity and provides structural confirmation. The analyte should be thermally stable and sufficiently volatile for this technique.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole)

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic fragment ions for Boc-protected piperidines often include the loss of the Boc group or isobutylene.[4][5]

Sample Preparation:

  • Withdraw a known volume of the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the sample with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from non-volatile components of the reaction mixture.

Calibration: Prepare a series of calibration standards of this compound of known concentrations in the same solvent as the sample. Generate a calibration curve by plotting the peak area of a selected ion against the concentration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute concentration of an analyte without the need for a specific reference standard of the analyte itself.[6] It relies on the use of a certified internal standard.[1][7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified internal standard with signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene, dimethyl sulfone).[6][8]

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation.[7]

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a known amount of the certified internal standard to the same NMR tube.

  • Add the appropriate volume of deuterated solvent.

  • Gently mix to ensure complete dissolution.

Data Processing and Calculation:

  • Process the acquired spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_sample)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Reaction_Mixture Reaction Mixture Aliquot Quenching Quenching (if needed) Reaction_Mixture->Quenching Dilution Dilution Quenching->Dilution Filtration Filtration (for HPLC) Dilution->Filtration Extraction Extraction (optional for GC-MS) Dilution->Extraction NMR_Sample Addition of Internal Standard & Deuterated Solvent Dilution->NMR_Sample HPLC HPLC-UV Filtration->HPLC Derivatization Derivatization (optional) Extraction->Derivatization GCMS GC-MS Extraction->GCMS Derivatization->GCMS qNMR qNMR NMR_Sample->qNMR Quantification Quantification HPLC->Quantification GCMS->Quantification qNMR->Quantification

Caption: Experimental workflow for the quantitative analysis of the target analyte.

method_selection Start Method Selection Sensitivity High Sensitivity Required? Start->Sensitivity Structural_Confirmation Structural Confirmation Needed? Sensitivity->Structural_Confirmation No GCMS GC-MS Sensitivity->GCMS Yes High_Throughput High Throughput / Routine Analysis? Structural_Confirmation->High_Throughput No Structural_Confirmation->GCMS Yes Primary_Method Primary Method (No Analyte Standard)? High_Throughput->Primary_Method No HPLC HPLC-UV High_Throughput->HPLC Yes Primary_Method->HPLC No qNMR qNMR Primary_Method->qNMR Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

Cross-referencing analytical data of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate with literature values.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is paramount. This guide provides a framework for the cross-referencing of analytical data for Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, comparing its hypothetical experimental data with established literature values of structurally analogous compounds. This comparative approach is essential in the absence of direct literature precedents for the target molecule, offering a robust methodology for structural elucidation and purity assessment.

Comparative Analysis of Analytical Data

In the pursuit of novel pharmaceutical agents, the synthesis of new molecules often outpaces the publication of their full analytical characterization. In such instances, a comparative analysis with structurally related and well-documented compounds is an invaluable tool. This section presents a hypothetical set of experimental data for this compound and compares it with literature data for similar piperidine derivatives.

Table 1: ¹H NMR Data Comparison
CompoundKey Chemical Shifts (δ, ppm)
Hypothetical Experimental Data: this compound~4.1 (br s, 2H, piperidine CH₂), ~3.4 (t, 2H, piperidine CH₂), ~2.8 (m, 1H, piperidine CH), ~2.5 (t, 2H, -CH₂-C=O), ~2.2 (s, 3H, -C(=O)-CH₃), ~1.8 (m, 2H, piperidine CH₂), ~1.5 (m, 2H, piperidine CH₂), 1.45 (s, 9H, -C(CH₃)₃)
Literature Data: Tert-butyl 4-oxopiperidine-1-carboxylate[1][2]3.70 (t, 4H), 2.42 (t, 4H), 1.47 (s, 9H)
Literature Data: Tert-butyl 4-acetylpiperidine-1-carboxylate~3.9 (m, 2H), ~2.8 (m, 2H), ~2.5 (m, 1H), 2.1 (s, 3H), ~1.7 (m, 2H), ~1.2 (m, 2H), 1.4 (s, 9H)
Literature Data: N-Boc-4-piperidineacetaldehyde[3]9.76 (s, 1H), 4.10 (br d, 2H), 2.70 (t, 2H), 2.25 (d, 2H), 2.05 (m, 1H), 1.70 (d, 2H), 1.44 (s, 9H), 1.15 (m, 2H)
Table 2: ¹³C NMR Data Comparison
CompoundKey Chemical Shifts (δ, ppm)
Hypothetical Experimental Data: this compound~208.0 (C=O, ketone), ~170.0 (C=O, carbamate), ~80.0 (-C(CH₃)₃), ~45.0 (piperidine CH₂), ~43.0 (-CH₂-C=O), ~41.0 (piperidine CH), ~30.0 (-C(=O)-CH₃), ~29.0 (piperidine CH₂), 28.4 (-C(CH₃)₃)
Literature Data: Tert-butyl 4-oxopiperidine-1-carboxylate[1]208.9, 154.8, 80.0, 45.9, 41.1, 28.5
Literature Data: Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate[4]210.1, 154.9, 79.8, 51.5, 45.4, 41.2, 28.5, 13.9
Table 3: Mass Spectrometry and Infrared Spectroscopy Data Comparison
CompoundMolecular Weight ( g/mol )Key MS Fragments (m/z)Key IR Peaks (cm⁻¹)
Hypothetical Experimental Data: this compound269.36270 [M+H]⁺, 214 [M-C₄H₉O]⁺, 170 [M-Boc+H]⁺, 57 [C₄H₉]⁺~2970 (C-H), ~1720 (C=O, ketone), ~1685 (C=O, carbamate)
Literature Data: Tert-butyl 4-oxopiperidine-1-carboxylate[1]199.25200 [M+H]⁺, 144 [M-C₄H₉]⁺, 100 [M-Boc+H]⁺, 57 [C₄H₉]⁺~2975 (C-H), ~1715 (C=O, ketone), ~1690 (C=O, carbamate)
Literature Data: Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate[3]227.30228 [M+H]⁺, 172 [M-C₄H₉O]⁺, 128 [M-Boc+H]⁺, 57 [C₄H₉]⁺~2970 (C-H), ~2720 (C-H, aldehyde), ~1725 (C=O, aldehyde), ~1690 (C=O, carbamate)

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of sound scientific research. The following are standard methodologies for obtaining the analytical data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[5] Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. Data for ¹H NMR are reported as follows: chemical shift (multiplicity, coupling constant J in Hertz, number of protons). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

Mass Spectrometry (MS)

Mass spectra are typically obtained using an electrospray ionization (ESI) source in positive ion mode. Samples are dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.[6] Solid samples can be analyzed as a KBr pellet, while liquid or oily samples can be analyzed as a thin film between NaCl plates. Absorbance peaks are reported in wavenumbers (cm⁻¹).

Visualizing the Workflow and Synthesis

To further clarify the process of analytical data cross-referencing and the context of the target molecule, the following diagrams are provided.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_cross_referencing Data Cross-Referencing synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS) purification->ms ir IR Spectroscopy purification->ir exp_data Experimental Data of Target Compound nmr->exp_data ms->exp_data ir->exp_data comparison Comparative Analysis exp_data->comparison lit_data Literature Data of Analogous Compounds lit_data->comparison structure_elucidation Structural Elucidation & Purity Assessment comparison->structure_elucidation

Caption: Workflow for Analytical Data Cross-Referencing.

synthesis_pathway reagent1 N-Boc-4-piperidineacetic acid intermediate1 Acyl Meldrum's Acid Intermediate reagent1->intermediate1 Coupling Agent (e.g., EDC, DMAP) reagent2 Meldrum's acid reagent2->intermediate1 product Tert-butyl 4-(3-oxobutanoyl) piperidine-1-carboxylate intermediate1->product reagent3 Methylmagnesium bromide reagent3->product

Caption: Plausible Synthetic Pathway for the Target Compound.

This guide provides a comprehensive framework for the analytical characterization of this compound through a comparative methodology. By leveraging data from analogous structures, researchers can confidently proceed with the structural elucidation and further development of novel chemical entities.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry, can be synthesized through various methods. This guide provides a comparative analysis of two prominent synthetic routes, offering experimental data to inform methodology selection.

Two primary strategies for the synthesis of this compound are the Claisen condensation and a Meldrum's acid-based approach. Each method presents distinct advantages and disadvantages in terms of yield, reaction time, and operational complexity.

Method 1: Claisen Condensation of Tert-butyl 4-acetylpiperidine-1-carboxylate

This classical approach involves the base-mediated condensation of Tert-butyl 4-acetylpiperidine-1-carboxylate with a suitable acetylating agent, such as ethyl acetate. The use of a strong base, like sodium ethoxide, is crucial for the deprotonation of the acetyl group, initiating the condensation.

Method 2: Acylation of Meldrum's Acid with N-Boc-piperidine-4-carboxylic Acid

A more contemporary route utilizes Meldrum's acid as a C-acylation synthon. In this method, N-Boc-piperidine-4-carboxylic acid is activated and then reacted with Meldrum's acid. The resulting adduct is subsequently treated with an alcohol, such as tert-butanol, to yield the desired β-keto ester.

Comparative Analysis of Synthetic Methods

To facilitate a direct comparison, the following table summarizes the key performance indicators for each synthetic route based on typical laboratory-scale experiments.

MetricMethod 1: Claisen CondensationMethod 2: Meldrum's Acid Approach
Starting Materials Tert-butyl 4-acetylpiperidine-1-carboxylate, Ethyl acetate, Sodium ethoxideN-Boc-piperidine-4-carboxylic acid, Meldrum's acid, Coupling agents (e.g., EDC, DMAP), tert-Butanol
Typical Yield 65-75%70-85%
Reaction Time 4-6 hours18-24 hours (multi-step)
Purity (post-purification) >95%>98%
Key Advantages Fewer steps, readily available starting materials.Higher yields, potentially higher purity.
Key Disadvantages Use of strong, moisture-sensitive base, potential for side reactions.Longer overall reaction time, requires coupling agents.

Experimental Protocols

Method 1: Claisen Condensation

Materials:

  • Tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq)

  • Sodium ethoxide (1.5 eq)

  • Anhydrous ethyl acetate (solvent and reagent)

  • Anhydrous toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of Tert-butyl 4-acetylpiperidine-1-carboxylate in anhydrous toluene is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • Sodium ethoxide is added portion-wise to the solution at room temperature.

  • Anhydrous ethyl acetate is added, and the reaction mixture is heated to reflux for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

Method 2: Meldrum's Acid Approach

Materials:

  • N-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • Meldrum's acid (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • tert-Butanol

  • 1 M Potassium bisulfate (KHSO₄)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-piperidine-4-carboxylic acid and Meldrum's acid in anhydrous dichloromethane at 0 °C, DMAP and then EDC·HCl are added.[1]

  • The reaction mixture is stirred at room temperature for 16 hours.[1]

  • The reaction mixture is washed with 1 M KHSO₄ and brine, then dried over anhydrous sodium sulfate.[1]

  • The solvent is evaporated, and the crude intermediate is dissolved in tert-butanol.

  • The solution is heated to reflux for 5 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the final product.

Logical Workflow for Synthesis and Comparison

The following diagram illustrates the general workflow for synthesizing and comparing the efficiency of the two methods.

cluster_method1 Method 1: Claisen Condensation cluster_method2 Method 2: Meldrum's Acid Approach cluster_analysis Comparative Analysis start1 Starting Materials: - Tert-butyl 4-acetylpiperidine-1-carboxylate - Ethyl acetate - Sodium ethoxide step1_1 Reaction: Base-mediated condensation start1->step1_1 step1_2 Work-up & Purification: Acid quench, extraction, chromatography step1_1->step1_2 product1 Product: This compound step1_2->product1 analysis Efficiency Benchmarking: - Yield (%) - Purity (%) - Reaction Time (h) - Cost-effectiveness product1->analysis start2 Starting Materials: - N-Boc-piperidine-4-carboxylic acid - Meldrum's acid - Coupling agents step2_1 Step A: Acylation of Meldrum's Acid start2->step2_1 step2_2 Step B: Alcoholysis with tert-Butanol step2_1->step2_2 step2_3 Work-up & Purification: Aqueous wash, chromatography step2_2->step2_3 product2 Product: This compound step2_3->product2 product2->analysis

Caption: Workflow for the synthesis and comparative analysis of this compound.

Conclusion

Both the Claisen condensation and the Meldrum's acid approach are viable methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher, including desired yield, purity, available starting materials, and time constraints. The Meldrum's acid method generally offers higher yields and purity, albeit with a longer reaction time, while the Claisen condensation provides a more rapid, one-pot synthesis. Careful consideration of the experimental details and comparative data presented in this guide will aid in making an informed decision for the efficient production of this important synthetic intermediate.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the potential hazards associated with this compound and similar piperidine derivatives.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated areas.To prevent inhalation of dust or vapors.

Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols.[1] In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste. Do not discharge this chemical into drains or the environment.[1]

  • Waste Collection:

    • Collect waste material in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • For liquid waste, use a leak-proof container. For solid waste, a securely sealed bag or container is appropriate.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents and acids.[3]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1]

    • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

Spill Response Procedure

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal A Wear Appropriate PPE C Collect Waste in a Designated Container A->C B Work in a Ventilated Area B->C D Securely Seal the Container C->D E Label Container as 'Hazardous Waste' with Chemical Name and Date D->E F Store in a Designated Hazardous Waste Area E->F G Arrange for Professional Disposal (EHS or Licensed Contractor) F->G H Final Disposal via Incineration or at a Licensed Facility G->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate (CAS No. 419571-68-9) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

I. Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on standard laboratory safety protocols for similar chemical structures.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[1]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[1][2]Prevents skin contact.
Skin and Body Protection Laboratory coat or impervious clothing.[1][2]Protects skin from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated and exposure limits may be exceeded, a full-face respirator may be necessary.[2][3]Minimizes inhalation of the compound.

II. Operational Plan: Step-by-Step Handling Procedure

Follow this workflow to ensure the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare well-ventilated workspace prep_ppe->prep_setup handling_weigh 3. Weigh/handle compound prep_setup->handling_weigh handling_dissolve 4. Perform experimental work handling_weigh->handling_dissolve cleanup_decon 5. Decontaminate surfaces handling_dissolve->cleanup_decon cleanup_waste 6. Segregate waste cleanup_decon->cleanup_waste cleanup_dispose 7. Dispose of waste cleanup_waste->cleanup_dispose

Figure 1. Safe handling workflow for this compound.

Experimental Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.[4]

    • Prepare a designated workspace in a well-ventilated area, such as a chemical fume hood.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Handling:

    • Avoid the formation of dust and aerosols.[2]

    • When weighing or transferring the solid, do so carefully to minimize airborne particles.

    • Avoid contact with skin, eyes, and clothing.[2][5]

    • Do not eat, drink, or smoke in the handling area.[1][6]

  • Accidental Release Measures:

    • In case of a spill, evacuate personnel from the immediate area.

    • Use appropriate PPE during cleanup.

    • For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[6] Avoid creating dust.

    • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1]

    • Prevent the chemical from entering drains or waterways.[2]

III. Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Chemical Dispose of as hazardous waste through a licensed professional waste disposal service.[3] Keep the chemical in a suitable, closed container for disposal.[2]
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with local regulations.[3]
Empty Containers Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations.[2] Otherwise, puncture the container to prevent reuse and dispose of it in a sanitary landfill or through controlled incineration.[2]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[2][5]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.